Indacaterol-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-[(1R)-2-[[5-ethyl-6-(2,2,2-trideuterioethyl)-2,3-dihydro-1H-inden-2-yl]amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)25-13-22(28)19-5-7-21(27)24-20(19)6-8-23(29)26-24/h5-10,18,22,25,27-28H,3-4,11-13H2,1-2H3,(H,26,29)/t22-/m0/s1/i1D3/t18?,22- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZUEBNBZAPZLX-WBCYSTDTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CC1=C(C=C2CC(CC2=C1)NC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Indacaterol-d3
This guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to this compound. This compound is the deuterium-labeled analog of Indacaterol, a potent and long-acting β2-adrenergic receptor agonist used in the management of chronic obstructive pulmonary disease (COPD). Due to its isotopic labeling, this compound serves as an invaluable internal standard for the precise quantification of Indacaterol in biological matrices and pharmaceutical formulations, primarily through mass spectrometry-based assays.[1][2]
Chemical Structure and Properties
This compound is structurally identical to Indacaterol, with the exception of three deuterium atoms replacing three hydrogen atoms on one of the ethyl groups of the diethyl-dihydro-indenyl moiety. This substitution results in a slightly higher molecular weight, which allows for its differentiation from the unlabeled parent compound in mass spectrometric analyses.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | 5-((1R)-2-((5-ethyl-6-(ethyl-2,2,2-d3)-2,3-dihydro-1H-inden-2-yl)amino)-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one | [1][2][3][4][5] |
| CAS Number | 2699828-16-3 | [1][4][6] |
| Molecular Formula | C₂₄H₂₅D₃N₂O₃ | [1][5][6][7] |
| Molecular Weight | 395.52 g/mol | [1][5][6][7] |
| Appearance | Yellow Solid | [7] |
| Purity | ≥98% | [5] |
| Deuterated Forms | ≥99% (d₁-d₃) | [1] |
| Solubility | Soluble in DMSO and Methanol | [1] |
| Storage | Recommended storage at refrigerator temperature (2-8°C) for long-term stability. | [5] |
| Primary Application | Internal standard for the quantification of Indacaterol by GC- or LC-MS. | [1][2] |
Mechanism of Action of Indacaterol
Indacaterol exerts its therapeutic effect as a selective β2-adrenergic agonist.[8][9] The deuteration in this compound does not alter its pharmacological mechanism, which is crucial for its function as an internal standard. The signaling cascade is initiated upon binding to the β2-adrenergic receptors located on the smooth muscle cells of the airways.[8][10]
This binding activates the enzyme adenylyl cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[8][10] The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA), which phosphorylates various target proteins, ultimately resulting in the relaxation of bronchial smooth muscle and bronchodilation.[8][10] Indacaterol is characterized by a rapid onset of action (within 5 minutes) and a long duration of action (approximately 24 hours), which is attributed to its high affinity for lipid rafts within the cell membrane.[8][9][11]
Caption: Indacaterol's β2-adrenergic receptor signaling pathway.
Experimental Protocols and Analytical Methods
This compound is predominantly used as an internal standard in bioanalytical methods to ensure accuracy and precision by correcting for analyte loss during sample preparation and instrumental variability. The most common application is in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][12]
Quantification of Indacaterol in Human Plasma via LC-MS/MS
This protocol outlines a general procedure for the determination of Indacaterol in human plasma using this compound as an internal standard.
Methodology:
-
Sample Preparation (Extraction):
-
Solid-Phase Extraction (SPE): A weak cation exchange SPE procedure can be employed to isolate Indacaterol and the internal standard (this compound) from the plasma matrix.[12]
-
Liquid-Liquid Extraction (LLE): Alternatively, ethyl acetate can be used in an LLE method to extract the analytes from plasma samples.[13]
-
To a plasma sample, a known concentration of this compound solution is added before proceeding with the extraction.
-
-
Reconstitution:
-
After extraction and evaporation of the solvent, the dry residue is reconstituted in a suitable solvent mixture, such as water-methanol (30:70, v/v).[13]
-
-
Chromatographic Separation (UPLC/HPLC):
-
Column: A C18 reversed-phase column (e.g., Acquity™ C18) is typically used for separation.[12][13]
-
Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and a buffer, such as 30 mM phosphate buffer (pH 3.5), in a 30:70 (v/v) ratio.[13]
-
Flow Rate: A flow rate of around 1-2 mL/min is generally applied.[13]
-
Injection Volume: A small volume (e.g., 5 µL) of the reconstituted sample is injected into the system.[13]
-
-
Detection (Tandem Mass Spectrometry - MS/MS):
-
Ionization: Positive electrospray ionization (ESI+) mode is used to generate ions.[13]
-
Analysis: A triple-stage quadrupole (TSQ) mass spectrometer is used to detect and quantify the precursor and product ions for both Indacaterol and this compound.[13]
-
Quantification: The concentration of Indacaterol in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve.
-
Caption: Workflow for quantifying Indacaterol using this compound.
Other Analytical Techniques
While LC-MS/MS is the gold standard for bioanalysis, other methods have been developed for the determination of Indacaterol in bulk drug and pharmaceutical formulations, which could be adapted for use with this compound.[11][14]
Table 2: Alternative Analytical Methods for Indacaterol
| Method | Details |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation on a monolithic C18 column with UV detection at 210 nm. Mobile phase of acetonitrile and phosphate buffer.[13] |
| UV Spectroscopic Method | A standard solution of Indacaterol in methanol is prepared and its absorbance is measured. Useful for bulk drug estimation.[11] |
| TLC Densitometric Method | Samples are applied to silica gel TLC plates and developed. Quantification is performed by densitometry.[11] |
Summary
This compound is an essential analytical tool for researchers and drug development professionals working with Indacaterol. Its use as an internal standard in LC-MS/MS methods provides the high level of accuracy and precision required for pharmacokinetic studies, therapeutic drug monitoring, and quality control analyses.[2] The well-established mechanism of action of the parent compound, coupled with detailed analytical protocols, facilitates its effective implementation in a laboratory setting.
References
- 1. caymanchem.com [caymanchem.com]
- 2. veeprho.com [veeprho.com]
- 3. alentris.org [alentris.org]
- 4. This compound | CAS No- 2699828-16-3 | Simson Pharma Limited [simsonpharma.com]
- 5. clearsynth.com [clearsynth.com]
- 6. This compound - CAS - 2699828-16-3 | Axios Research [axios-research.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Indacaterol | C24H28N2O3 | CID 6918554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Indacaterol Maleate? [synapse.patsnap.com]
- 11. Formulation and Evaluation of Analytical Methods for Determination of Indacaterol [ijraset.com]
- 12. New UPLC-MS/MS bioanalytical method for quantification of Glycopyrronium and Indacaterol - Anapharm [anapharmbioanalytics.com]
- 13. researchgate.net [researchgate.net]
- 14. formulation-and-evaluation-of-analytical-methods-for-determination-of-indacaterol - Ask this paper | Bohrium [bohrium.com]
The Unraveling of Indacaterol's Mechanism: A Technical Guide to a Long-Acting β2-Adrenergic Agonist
For Immediate Release
This technical guide provides an in-depth exploration of the mechanism of action of Indacaterol, a prominent ultra-long-acting β2-adrenergic agonist (ultra-LABA). Tailored for researchers, scientists, and drug development professionals, this document elucidates the molecular interactions, signaling cascades, and functional outcomes that define Indacaterol's therapeutic efficacy in respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD).
Core Mechanism of Action: Selective β2-Adrenergic Receptor Agonism
Indacaterol exerts its primary therapeutic effect through its selective agonism at the β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[1][2] Binding of Indacaterol to these G-protein coupled receptors (GPCRs) initiates a cascade of intracellular events, leading to bronchodilation and improved airflow.[2][3]
The key steps in its primary mechanism of action are:
-
Receptor Binding: Indacaterol binds to the β2-adrenergic receptor.
-
G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The activated Gs-protein stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[4]
-
Protein Kinase A (PKA) Activation: Increased intracellular levels of cAMP lead to the activation of Protein Kinase A (PKA).[5][6][7]
-
Smooth Muscle Relaxation: PKA phosphorylates various intracellular proteins, resulting in the sequestration of intracellular calcium and the dephosphorylation of myosin light chains, ultimately leading to the relaxation of airway smooth muscle.[5][7]
This canonical pathway underscores Indacaterol's role as a potent bronchodilator.
Quantitative Pharmacological Profile
The efficacy and selectivity of Indacaterol have been quantified through a series of in vitro and ex vivo studies. The following tables summarize key quantitative data on its binding affinity, potency, intrinsic efficacy, and functional activity.
| Receptor Subtype | Binding Affinity (pKi) | Reference |
| β1-adrenoceptor | 7.36 | [1] |
| β2-adrenoceptor | 5.48 | [1] |
| Parameter | Value | Conditions | Reference |
| Potency (-logEC50) | 8.82 ± 0.41 | Isolated human bronchi at resting tone | [8] |
| Intrinsic Efficacy (Emax) | 77 ± 5% | Isolated human bronchi at resting tone (compared to isoprenaline) | [8] |
| Functional Antagonism (-logIC50) | 6.96 ± 0.13 | Inhibition of EFS-induced contractions in isolated human bronchi | [8] |
Note: In vitro studies have shown that Indacaterol has more than 24-fold greater agonist activity at β2-receptors compared to β1-receptors and 20-fold greater agonist activity compared to β3-receptors.[4]
Downstream Signaling: Beyond the Canonical Pathway
Recent evidence suggests that Indacaterol's mechanism of action may extend beyond the classical Gs-cAMP-PKA pathway. Studies have indicated that Indacaterol can engage β-arrestin-2, leading to the internalization of the β2-adrenergic receptor.[9] This β-arrestin-2-dependent pathway has been linked to the inhibition of the pro-inflammatory transcription factor, nuclear factor-kappa B (NF-κB).[9][10][11][12] This potential anti-inflammatory action may contribute to its overall therapeutic benefit in chronic inflammatory airway diseases.[13]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Long-acting β-adrenoceptor agonists in the management of COPD: focus on indacaterol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indacaterol: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. β-Agonist-mediated relaxation of airway smooth muscle is protein kinase A-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Airway Smooth Muscle Dysfunction in Asthma: Releasing the Anchor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Agonist-mediated Relaxation of Airway Smooth Muscle Is Protein Kinase A-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of indacaterol, a novel long-acting beta2-agonist, on isolated human bronchi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DSpace at KOASAS: Indacaterol Inhibits Tumor Cell Invasiveness and MMP-9 Expression by Suppressing IKK/NF-kappa B Activation [koasas.kaist.ac.kr]
- 10. Anti-inflammatory activities of fenoterol through β-arrestin-2 and inhibition of AMPK and NF-κB activation in AICAR-induced THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. β-Arrestin inhibits NF-κB activity by means of its interaction with the NF-κB inhibitor IκBα - PMC [pmc.ncbi.nlm.nih.gov]
- 12. beta-Arrestin inhibits NF-kappaB activity by means of its interaction with the NF-kappaB inhibitor IkappaBalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The long-acting beta-adrenoceptor agonist, indacaterol, inhibits IgE-dependent responses of human lung mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Indacaterol-d3: Commercial Availability and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of Indacaterol-d3, a deuterated internal standard essential for the accurate quantification of Indacaterol. This document is intended for researchers, scientists, and professionals involved in drug development, offering detailed information on suppliers, analytical methodologies, and experimental workflows.
Commercial Suppliers and Availability of this compound
This compound is available from a range of specialized chemical suppliers. The following table summarizes the key information for sourcing this compound. Please note that pricing is often available upon request and may vary based on quantity and purity.
| Supplier | Product/Catalog No. | CAS No. | Purity | Available Unit Sizes |
| Cayman Chemical | 28886[1] | 2699828-16-3[1] | ≥99% deuterated forms (d1-d3)[1][2] | Inquire |
| Clearsynth | CS-P-08974[3] | 2699828-16-3[3] | 98.80% by HPLC[3] | Inquire |
| Simson Pharma Limited | I600012[4] | 2699828-16-3[4] | Inquire | Inquire |
| MedChemExpress | HY-14299S[5] | 2699828-16-3 | Inquire | Inquire |
| Axios Research | AR-I03491[6] | 2699828-16-3[6] | Inquire | Inquire |
| CymitQuimica | 4Z-I-065010[7] | 2699828-16-3 | Inquire | 5mg, 10mg, 25mg, 50mg, 100mg[7] |
Analytical Application: Quantification of Indacaterol in Human Plasma by LC-MS/MS
This compound is primarily utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise and accurate quantification of Indacaterol in biological matrices, such as human plasma.[1] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for matrix effects and variations in sample processing and instrument response.
Experimental Protocol: Quantification of Indacaterol in Human Plasma
This protocol is a representative example synthesized from established analytical methods.[8][9]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 1 mL of human plasma into a clean 10 mL test tube.
-
Spike the plasma sample with a known concentration of this compound working solution (internal standard).
-
Add 400 μL of 25% formic acid to the plasma sample.
-
Add 4 mL of ethyl acetate as the extraction solvent.
-
Vortex the mixture for 60 seconds to ensure thorough mixing.
-
Centrifuge the sample at 4000 rpm for 5 minutes at 5°C to separate the organic and aqueous layers.
-
Carefully transfer the supernatant (organic layer) to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 200 μL of the mobile phase (e.g., water-methanol, 30:70, v/v).[8][9]
2. Chromatographic Conditions (HPLC)
-
Column: Reprosil 100 C18 (150 x 4.6 mm, 5 µm) or equivalent.[8]
-
Mobile Phase: A mixture of acetonitrile and 30 mM phosphate buffer (pH 3.5) (30:70, v/v).[10]
-
Column Temperature: 35°C.
3. Mass Spectrometric Conditions (MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Mass Transitions:
-
Indacaterol: m/z 393.3 → 173.2[8]
-
This compound (IS): The precursor ion will be shifted by +3 Da (m/z 396.3), and the product ion may be the same or a similarly stable fragment. The exact transition should be optimized.
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and entrance potential for both analyte and internal standard.
Workflow for Indacaterol Quantification
Caption: Experimental workflow for the quantification of Indacaterol in plasma using this compound as an internal standard, from sample preparation to data analysis.
Signaling Pathway of Indacaterol
Indacaterol is a long-acting β2-adrenergic receptor (β2-AR) agonist.[1] Its mechanism of action involves the stimulation of β2-adrenergic receptors, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP) levels, and subsequent relaxation of bronchial smooth muscle.
Caption: Simplified signaling pathway of Indacaterol, a β2-adrenergic receptor agonist.
This technical guide provides essential information for researchers and drug development professionals working with Indacaterol and its deuterated analog. For specific pricing, availability, and detailed technical data sheets, it is recommended to contact the suppliers directly. The provided experimental protocol serves as a robust starting point for developing and validating a quantitative bioanalytical method.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Cayman Chemical [bioscience.co.uk]
- 3. clearsynth.com [clearsynth.com]
- 4. This compound | CAS No- 2699828-16-3 | Simson Pharma Limited [simsonpharma.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - CAS - 2699828-16-3 | Axios Research [axios-research.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Rapid simultaneous determination of indacaterol maleate and glycopyrronium bromide in inhaler capsules using a validated stability-indicating monolithic LC method - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Indacaterol in Human Plasma by LC-MS/MS Using Indacaterol-d3 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indacaterol is an ultra-long-acting beta-2 adrenergic agonist (ultra-LABA) used for the management of chronic obstructive pulmonary disease (COPD).[1][2] Accurate and precise quantification of Indacaterol in biological matrices is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for bioanalysis due to its high sensitivity and selectivity.[3]
The use of a stable isotope-labeled internal standard (SIL-IS), such as Indacaterol-d3, is the gold standard in quantitative LC-MS/MS.[4] A SIL-IS has nearly identical physicochemical properties to the analyte, causing it to co-elute and experience similar ionization effects in the mass spectrometer.[1][5] This allows this compound to effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and reproducible results.[5][6] This application note provides a detailed protocol for the quantification of Indacaterol in human plasma using this compound as an internal standard.
Indacaterol Signaling Pathway
Indacaterol exerts its therapeutic effect by acting as a selective agonist at the β2-adrenergic receptors in the smooth muscle of the airways.[7] This interaction initiates a signaling cascade that results in bronchodilation. The key steps are the activation of adenylyl cyclase, which increases intracellular levels of cyclic adenosine monophosphate (cAMP).[5][7] Elevated cAMP activates Protein Kinase A (PKA), leading to the relaxation of bronchial smooth muscle.[5][7]
Experimental Workflow
The overall workflow for the analysis involves plasma sample preparation, chromatographic separation, and detection by tandem mass spectrometry, followed by data processing.
Detailed Experimental Protocol
This protocol is based on established methods for the bioanalysis of Indacaterol in human plasma.[2][7][8]
1. Materials and Reagents
-
Indacaterol reference standard
-
This compound internal standard
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Formic Acid (≥98%)
-
Deionized Water (18.2 MΩ·cm)
-
Control Human Plasma (K2-EDTA)
2. Instrumentation
-
LC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer
-
Analytical Column: Waters XBridge C18, 2.1 x 50 mm, 3.5 µm, or equivalent
3. Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Indacaterol and this compound in methanol to obtain 1 mg/mL stock solutions.
-
Working Solutions: Prepare serial dilutions of the Indacaterol stock solution with 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of this compound (e.g., 100 ng/mL) in the same diluent.
4. Sample Preparation
-
Pipette 100 µL of plasma sample (calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound working solution (Internal Standard) and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase (see table below).
-
Vortex and transfer to an autosampler vial for injection.
5. LC-MS/MS Conditions
| Parameter | Condition |
| LC Parameters | |
| Analytical Column | Waters XBridge C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Isocratic or Gradient (e.g., 30% A / 70% B) |
| MS/MS Parameters | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Indacaterol) | Q1: 393.3 m/z -> Q3: 157.1 m/z (example) |
| MRM Transition (this compound) | Q1: 396.3 m/z -> Q3: 160.1 m/z (example) |
| IonSpray Voltage | 5500 V |
| Source Temperature | 550°C |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
Method Validation and Performance
The method should be validated according to international guidelines. The following tables present representative data for a validated bioanalytical method.
Table 1: Calibration Curve
| Parameter | Result |
| Linearity Range | 10 - 1000 pg/mL |
| Regression Model | 1/x² weighted |
| Correlation Coefficient (r²) | >0.995 |
Table 2: Accuracy and Precision (Representative Data)
| QC Level | Nominal Conc. (pg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 10 | ≤15.0% | ±15.0% | ≤15.0% | ±15.0% |
| LQC | 30 | ≤10.0% | ±10.0% | ≤10.0% | ±10.0% |
| MQC | 400 | ≤10.0% | ±10.0% | ≤10.0% | ±10.0% |
| HQC | 800 | ≤10.0% | ±10.0% | ≤10.0% | ±10.0% |
Table 3: Matrix Effect and Recovery
| Analyte | Mean Extraction Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
| Indacaterol | ~85% | 0.95 - 1.05 | 0.98 - 1.02 |
| This compound | ~87% | 0.96 - 1.04 | N/A |
A stable isotope-labeled internal standard like this compound is expected to track the analyte through sample preparation and ionization, resulting in an IS-Normalized Matrix Factor close to 1.0, indicating effective compensation for matrix effects.
Conclusion
This application note outlines a robust and reliable LC-MS/MS method for the quantification of Indacaterol in human plasma. The use of this compound as an internal standard is critical for mitigating variability and matrix effects, thereby ensuring the high accuracy and precision required for regulated bioanalysis. The provided protocol and performance characteristics serve as a comprehensive guide for researchers in the fields of pharmacology and drug development.
References
- 1. Indacaterol: a new once daily long-acting beta2 adrenoceptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of indacaterol on the LPS-evoked changes in fluid secretion rate and pH in swine tracheal membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Indacaterol Maleate? [synapse.patsnap.com]
- 6. Pharmacogenetic characterization of indacaterol, a novel β2-adrenoceptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Indacaterol Inhibits Tumor Cell Invasiveness and MMP-9 Expression by Suppressing IKK/NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Indacaterol in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indacaterol is an ultra-long-acting β2-adrenergic agonist used in the management of chronic obstructive pulmonary disease (COPD). Accurate quantification of Indacaterol in human plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides detailed protocols for the quantification of Indacaterol in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. The protocols described herein are based on validated methods published in peer-reviewed literature.
Principle
The methods outlined involve the extraction of Indacaterol and an internal standard (IS) from human plasma, followed by chromatographic separation and detection by tandem mass spectrometry. The quantification is based on the ratio of the peak area of the analyte to that of the internal standard.
Experimental Protocols
Two primary sample preparation techniques are detailed: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Method 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated HPLC-MS/MS bioassay for Indacaterol in human plasma.[1][2][3]
Materials:
-
Human plasma
-
Indacaterol reference standard
-
Formoterol (Internal Standard)
-
Ethyl acetate
-
Methanol
-
Water (HPLC grade)
-
Formic acid
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Sample Preparation Workflow (LLE):
References
Application of Indacaterol-d3 in Pharmacokinetic Studies: A Bioanalytical Approach
Introduction
Indacaterol is an inhaled ultra-long-acting β2-adrenergic agonist used in the management of chronic obstructive pulmonary disease (COPD).[1][2][3] Pharmacokinetic studies are crucial to understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Accurate quantification of indacaterol in biological matrices is paramount for these studies. The use of a stable isotope-labeled internal standard, such as Indacaterol-d3, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] The co-elution of the deuterated internal standard with the analyte compensates for variability in sample preparation and matrix effects, thereby enhancing the accuracy, precision, and robustness of the analytical method.[5][6][7]
This document provides detailed application notes and protocols for the use of this compound as an internal standard in the pharmacokinetic analysis of indacaterol in human plasma and urine.
Quantitative Bioanalytical Method Validation Summary
The following tables summarize the typical performance characteristics of a validated LC-MS/MS method for the quantification of indacaterol using a deuterated internal standard. The data presented is a composite from published methods for indacaterol bioanalysis.[1][2]
Table 1: Calibration Curve and Linearity
| Parameter | Human Plasma | Human Urine |
| Analyte | Indacaterol | Indacaterol |
| Internal Standard | This compound | This compound |
| Calibration Range | 0.075 - 100 ng/mL[2] | 0.075 - 100 ng/mL[1] |
| Regression Model | Linear, 1/x weighting[1] | Linear, 1/x weighting[1] |
| Correlation Coefficient (r) | ≥ 0.990[1] | ≥ 0.990[1] |
| LLOQ | 0.075 ng/mL[2] | 0.075 ng/mL[1] |
Table 2: Precision and Accuracy
| Matrix | QC Level | Concentration (ng/mL) | Intra-batch Precision (%CV) | Intra-batch Accuracy (%) | Inter-batch Precision (%CV) | Inter-batch Accuracy (%) |
| Human Plasma [2] | LLOQ | 0.075 | 10.8 | 113.6 | Not Reported | Not Reported |
| Low | 0.225 | 9.1 | 104.7 | Not Reported | Not Reported | |
| Mid | 50.0 | 7.6 | 99.8 | Not Reported | Not Reported | |
| High | 85.0 | 8.5 | 102.2 | Not Reported | Not Reported | |
| Human Urine [1] | LLOQ | 0.075 | <20 | within ±20% | <20 | within ±20% |
| Low | Not Specified | <15 | within ±15% | <15 | within ±15% | |
| Mid | Not Specified | <15 | within ±15% | <15 | within ±15% | |
| High | Not Specified | <15 | within ±15% | <15 | within ±15% |
Table 3: Recovery and Matrix Effect
| Matrix | QC Level | Mean Recovery (%) |
| Human Urine [1] | Low | 93.5 |
| Mid | 89.8 | |
| High | 92.2 | |
| Human Plasma [2] | - | No significant matrix effect observed |
Table 4: Stability
| Matrix | Stability Condition | Duration | Result |
| Human Plasma [2] | Short-term (bench-top) | Not Specified | Accepted |
| Long-term | Not Specified | Accepted | |
| Freeze-thaw | Not Specified | Accepted | |
| Human Urine [1] | Short-term | Not Specified | Accepted |
| Long-term | Not Specified | Accepted | |
| Freeze-thaw | Not Specified | Accepted | |
| Auto-sampler | Not Specified | Accepted |
Experimental Protocols
The following are detailed protocols for sample preparation, LC-MS/MS analysis, and data processing for the quantification of indacaterol in biological matrices using this compound as an internal standard.
Protocol 1: Indacaterol Quantification in Human Plasma
1. Materials and Reagents:
-
Indacaterol reference standard
-
This compound internal standard
-
Human plasma (with anticoagulant)
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
2. Sample Preparation (Liquid-Liquid Extraction): [2]
-
Thaw plasma samples to room temperature.
-
Pipette 500 µL of plasma into a clean microcentrifuge tube.
-
Add 25 µL of this compound working solution (internal standard).
-
Vortex for 10 seconds.
-
Add 2.5 mL of ethyl acetate.
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase (e.g., water:methanol, 30:70, v/v).[2]
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).[2]
-
Mobile Phase: Isocratic elution with a mixture of acidified water and methanol (e.g., 30:70, v/v).[1]
-
Column Temperature: 35°C.[8]
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[1]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Indacaterol: m/z 393.3 → 173.2[1]
-
This compound: (Hypothetical) m/z 396.3 → 176.2 (or other appropriate fragment)
-
4. Data Analysis:
-
Integrate the peak areas for both indacaterol and this compound.
-
Calculate the peak area ratio (Indacaterol / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of indacaterol in the unknown samples from the calibration curve.
Protocol 2: Indacaterol Quantification in Human Urine
1. Materials and Reagents:
-
Same as for plasma analysis.
2. Sample Preparation (Liquid-Liquid Extraction): [1]
-
Thaw urine samples to room temperature.
-
Pipette 1 mL of urine into a clean tube.
-
Add 50 µL of this compound working solution.
-
Vortex for 10 seconds.
-
Add 5 mL of ethyl acetate.
-
Follow steps 6-12 from the plasma sample preparation protocol.
3. LC-MS/MS Conditions:
-
The LC-MS/MS conditions are generally the same as for plasma analysis and can be optimized as needed.
4. Data Analysis:
-
The data analysis procedure is the same as for plasma samples.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a pharmacokinetic study of indacaterol using this compound as an internal standard.
Caption: Experimental workflow for bioanalysis of Indacaterol.
Role of this compound as an Internal Standard
This diagram illustrates the principle of using a deuterated internal standard to correct for variations during sample processing and analysis.
Caption: Principle of stable isotope dilution analysis.
References
- 1. Indacaterol determination in human urine: validation of a liquid-liquid extraction and liquid chromatography-tandem mass spectrometry analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hrpub.org [hrpub.org]
- 3. researchgate.net [researchgate.net]
- 4. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. texilajournal.com [texilajournal.com]
- 8. Pharmacokinetics of pulmonary indacaterol in rat lung using molecular imprinting solid-phase extraction coupled with RP-UPLC - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Indacaterol in Human Plasma Using LC-MS/MS with Indacaterol-d3 for Therapeutic Drug Monitoring
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indacaterol is an ultra-long-acting β2-adrenergic agonist (ultra-LABA) used for the once-daily maintenance treatment of airflow obstruction in patients with chronic obstructive pulmonary disease (COPD).[1][2] Therapeutic Drug Monitoring (TDM) of Indacaterol can be a valuable tool to optimize therapy, assess adherence, and investigate pharmacokinetic variability. This application note describes a sensitive and specific method for the quantification of Indacaterol in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Indacaterol-d3, a stable isotope-labeled analog, is used as the internal standard (IS) to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing.
Principle of the Method
This method employs liquid-liquid extraction (LLE) to isolate Indacaterol and the internal standard (this compound) from human plasma. The extracts are then analyzed by reverse-phase High-Performance Liquid Chromatography (HPLC) coupled with a tandem mass spectrometer (MS/MS).[3][4] The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for quantitative analysis.[3] Quantification is achieved by comparing the peak area ratio of the analyte (Indacaterol) to the internal standard (this compound) against a calibration curve prepared in the same biological matrix.
Pharmacological Action of Indacaterol
Indacaterol exerts its therapeutic effect by selectively stimulating β2-adrenergic receptors located on the smooth muscle cells of the airways.[5] This interaction activates a Gs-protein-coupled signaling cascade, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[6] Elevated intracellular cAMP levels lead to the relaxation of bronchial smooth muscle, resulting in bronchodilation.[5][7]
Experimental Protocols
Materials and Reagents
-
Indacaterol reference standard
-
This compound internal standard (IS)
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Control human plasma (with K2-EDTA anticoagulant)
Preparation of Stock and Working Solutions
-
Indacaterol Stock Solution (1 mg/mL): Accurately weigh and dissolve Indacaterol in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Indacaterol stock solution with methanol:water (1:1 v/v) to create working standards for calibration curve and quality control (QC) samples. Prepare a working solution of this compound.
Preparation of Calibration Standards and Quality Control (QC) Samples
-
Spike blank human plasma with the appropriate Indacaterol working solutions to achieve final concentrations for the calibration curve (e.g., 0.075, 0.15, 0.5, 2.5, 10, 40, 80, 100 ng/mL).[3][8]
-
Prepare QC samples at a minimum of three concentration levels: Low, Medium, and High (e.g., 0.225, 50.0, and 85.0 ng/mL).[8]
Sample Extraction Protocol (Liquid-Liquid Extraction)
This protocol is based on a validated method for Indacaterol extraction from plasma.[3][8]
-
Pipette 1 mL of plasma sample (blank, standard, QC, or unknown) into a clean polypropylene tube.
-
Add 50 µL of the this compound working solution to all tubes except the blank.
-
Add 400 µL of 25% formic acid and vortex briefly.[8]
-
Add 4 mL of ethyl acetate, vortex for 60 seconds.[8]
-
Centrifuge the samples at 4000 rpm for 5 minutes at 5°C.[8]
-
Freeze the aqueous (lower) layer and decant the upper organic layer into a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dry residue with 200 µL of the mobile phase.[3][4]
-
Vortex and transfer the solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumental Conditions
The following are typical parameters and may require optimization for specific instrumentation.
| Parameter | Condition |
| HPLC System | Standard HPLC or UPLC system |
| Column | C18 reverse-phase, e.g., Reprosil 100 C18 (150 x 4.6 mm, 5µm)[3] |
| Mobile Phase | Water:Methanol (30:70, v/v) with 0.1% Formic Acid[3] |
| Flow Rate | 1.0 mL/min[3][8] |
| Column Temperature | 40°C[3] |
| Injection Volume | 5 µL[3][8] |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[9] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Indacaterol: Q1: 393.3 m/z -> Q3: 173.2 m/z[3][9] This compound: (Adjust for d3 mass shift) |
Data Presentation and Method Performance
A validated bioanalytical method should demonstrate acceptable linearity, sensitivity, accuracy, and precision. The tables below summarize typical performance characteristics for an Indacaterol assay.
Table 1: Calibration Curve and Sensitivity This table summarizes the linearity and lower limit of quantitation (LLOQ) for the assay.
| Parameter | Value |
| Linearity Range | 0.075 - 100 ng/mL[3][4][8] |
| Correlation Coefficient (r²) | ≥ 0.99[9][10] |
| LLOQ | 0.075 ng/mL[3][8] |
| LLOQ Accuracy (%) | 113.6%[8] |
| LLOQ Precision (%CV) | 10.8%[8] |
Table 2: Intra-Batch Accuracy and Precision This table shows the accuracy and precision for QC samples analyzed within the same batch.[8]
| QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low QC | 0.225 | 104.7 | 9.1 |
| Mid QC | 50.0 | 99.8 | 7.6 |
| High QC | 85.0 | 102.2 | 8.5 |
Table 3: Inter-Batch Accuracy and Precision This table shows the accuracy and precision for QC samples analyzed across different batches on different days.
| QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low QC | 0.225 | Within ±15% of nominal | ≤15% |
| Mid QC | 50.0 | Within ±15% of nominal | ≤15% |
| High QC | 85.0 | Within ±15% of nominal | ≤15% |
Note: Acceptance criteria are typically within ±15% of the nominal value (±20% for LLOQ) for accuracy, and a precision of ≤15% CV (≤20% for LLOQ) as per international guidelines.[9]
References
- 1. Indacaterol: a new once daily long-acting beta2 adrenoceptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. hrpub.org [hrpub.org]
- 4. hrpub.org [hrpub.org]
- 5. What is the mechanism of Indacaterol Maleate? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Effects of chronic treatment with the new ultra-long-acting β2-adrenoceptor agonist indacaterol alone or in combination with the β1-adrenoceptor blocker metoprolol on cardiac remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Indacaterol determination in human urine: validation of a liquid-liquid extraction and liquid chromatography-tandem mass spectrometry analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Bioequivalence Study of Indacaterol Using Indacaterol-d3 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indacaterol is an ultra-long-acting beta2-adrenergic agonist (ultra-LABA) used for the maintenance treatment of chronic obstructive pulmonary disease (COPD). Establishing the bioequivalence of a generic (Test) formulation to an approved reference (Reference) product is a critical step in the drug approval process. This application note provides a comprehensive overview and detailed protocols for conducting a bioequivalence study of an inhaled Indacaterol formulation, utilizing Indacaterol-d3 as a stable isotope-labeled internal standard for accurate quantification in human plasma by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
According to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), a standard bioequivalence study for Indacaterol involves a single-dose, two-way crossover design in healthy subjects under fasting conditions.[1] The key pharmacokinetic (PK) parameters for assessment are the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax).[1][2] Bioequivalence is established if the 90% confidence intervals (CI) for the geometric mean Test/Reference ratios of these parameters fall within the acceptance range of 80.00% to 125.00%.[1][2]
Indacaterol is rapidly absorbed following inhalation, with the time to reach peak plasma concentration (Tmax) occurring at approximately 15 minutes post-dose.[3][4] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for LC-MS/MS bioanalysis to compensate for potential variability during sample preparation and analysis, ensuring high accuracy and precision.[5]
Experimental Protocols
Bioequivalence Study Design
This protocol outlines a typical single-dose, randomized, two-period, two-sequence, crossover bioequivalence study.
1.1. Study Population:
-
A sufficient number of healthy, non-smoking male and female subjects, typically aged 18-45 years.
-
Subjects should undergo a comprehensive medical screening to ensure good health and absence of any conditions that could interfere with the study.
-
Informed consent must be obtained from all participants.
1.2. Study Design:
-
Design: Single-center, randomized, open-label, two-period, two-sequence, crossover study with a washout period of at least 7 days between periods.
-
Treatments:
-
Test (T): Single inhaled dose of the generic Indacaterol formulation.
-
Reference (R): Single inhaled dose of the reference Indacaterol formulation.
-
-
Randomization: Subjects will be randomly assigned to one of two treatment sequences (TR or RT).
-
Dosing: A single dose of the Test or Reference product will be administered to subjects under fasting conditions (overnight fast of at least 10 hours). Subjects should be trained on the proper use of the inhalation device.[1]
1.3. Sample Collection:
-
Blood samples (approximately 5 mL) will be collected into K2-EDTA vacutainers at pre-dose (0 hour) and at specified time points post-dose.
-
Suggested sampling schedule: 0 (pre-dose), 5, 10, 15, 30, and 45 minutes, and 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.
-
Plasma will be separated by centrifugation (e.g., 3000 rpm for 10 minutes at 4°C) within 1 hour of collection and stored frozen at -70°C or below until analysis.
Bioanalytical Method: Quantification of Indacaterol in Human Plasma using LC-MS/MS
This protocol describes a validated LC-MS/MS method for the determination of Indacaterol in human plasma using this compound as the internal standard (IS).
2.1. Materials and Reagents:
-
Indacaterol reference standard
-
This compound (Internal Standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (blank)
-
Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents (e.g., ethyl acetate).[6][7]
2.2. Preparation of Standards and Quality Control (QC) Samples:
-
Prepare stock solutions of Indacaterol and this compound in methanol.
-
Prepare working standard solutions for the calibration curve by serial dilution of the Indacaterol stock solution.
-
Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve a concentration range of approximately 2-250 pg/mL.[6]
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
2.3. Sample Preparation (Solid Phase Extraction - SPE):
-
Allow plasma samples, calibration standards, and QC samples to thaw at room temperature.
-
To 0.5 mL of each plasma sample, add 50 µL of the this compound internal standard working solution and vortex.
-
Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
2.4. LC-MS/MS Conditions:
-
LC System: A validated UPLC or HPLC system.
-
Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions (example):
-
Indacaterol: Q1/Q3 (e.g., m/z 393.3 → 173.2)[8]
-
This compound: Q1/Q3 (e.g., m/z 396.3 → 176.2)
-
2.5. Method Validation: The bioanalytical method must be fully validated according to regulatory guidelines, including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Data Presentation
The pharmacokinetic parameters will be calculated for each subject using non-compartmental analysis. The primary endpoints (Cmax and AUC) will be log-transformed and analyzed using an Analysis of Variance (ANOVA) model.
Table 1: Hypothetical Pharmacokinetic Parameters for Test and Reference Formulations of Indacaterol
| Parameter | Formulation | Geometric Mean | 90% Confidence Interval | Intra-Subject CV (%) |
| Cmax (pg/mL) | Test | 155.8 | (145.2, 167.1) | 15.2 |
| Reference | 152.5 | (142.1, 163.5) | ||
| Ratio (T/R) | 102.2% | (95.8%, 108.9%) | ||
| AUC0-t (pgh/mL) | Test | 1250.3 | (1185.7, 1318.4) | 12.5 |
| Reference | 1235.1 | (1172.1, 1300.6) | ||
| Ratio (T/R) | 101.2% | (96.5%, 106.1%) | ||
| AUC0-inf (pgh/mL) | Test | 1310.6 | (1245.3, 1379.1) | 12.8 |
| Reference | 1295.4 | (1229.8, 1363.5) | ||
| Ratio (T/R) | 101.2% | (96.3%, 106.3%) | ||
| Tmax (h) | Test | 0.25 (median) | (0.17 - 0.50) | N/A |
| Reference | 0.25 (median) | (0.17 - 0.50) | ||
| t1/2 (h) | Test | 45.5 (mean) | (42.1 - 49.2) | N/A |
| Reference | 46.1 (mean) | (42.6 - 49.8) |
Note: The data presented in this table are for illustrative purposes only and do not represent actual study results.
Mandatory Visualizations
Caption: Workflow of a two-way crossover bioequivalence study.
Caption: Logical flow for bioequivalence assessment.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Single- and multiple-dose pharmacokinetics of inhaled indacaterol in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 6. New UPLC-MS/MS bioanalytical method for quantification of Glycopyrronium and Indacaterol - Anapharm [anapharmbioanalytics.com]
- 7. hrpub.org [hrpub.org]
- 8. Indacaterol determination in human urine: validation of a liquid-liquid extraction and liquid chromatography-tandem mass spectrometry analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]
Validated Analytical Methods for Indacaterol and its Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indacaterol is a potent bronchodilator used in the management of chronic obstructive pulmonary disease (COPD). Understanding its pharmacokinetic profile, including the disposition of its metabolites, is crucial for drug development and clinical research. The primary metabolic pathways for indacaterol include hydroxylation to form a monohydroxylated metabolite (P26.9), followed by glucuronidation to form its glucuronide conjugate (P19), as well as direct O-glucuronidation of the parent drug to form the 8-O-glucuronide conjugate (P37). Unchanged indacaterol, along with metabolite P26.9, are the most abundant drug-related compounds found in feces, while in serum, unmodified indacaterol is the major component, with P26.9, P19, and P37 being the most significant metabolites.
Signaling Pathway of Indacaterol
Indacaterol exerts its therapeutic effect by stimulating β2-adrenergic receptors in the bronchial smooth muscle. This interaction initiates a signaling cascade that leads to bronchodilation.
Application Note 1: Quantification of Indacaterol in Human Plasma by HPLC-MS/MS
This application note details a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of indacaterol in human plasma.[1][2]
Instrumentation and Conditions:
| Parameter | Specification |
| Chromatography | |
| System | HPLC with autosampler |
| Column | C18, 150 x 4.6 mm, 5µm |
| Mobile Phase | Water:Methanol (30:70, v/v) with 0.03% formic acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | 3 minutes |
| Mass Spectrometry | |
| System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Indacaterol: 393.3 -> 173.2 m/z, Formoterol (IS): 345.2 -> 149.1 m/z |
| Dwell Time | 200 ms |
Method Validation Summary:
| Parameter | Result |
| Linearity Range | 0.075 - 100 ng/mL |
| LLOQ | 0.075 ng/mL |
| Intra-batch Accuracy | 99.8% - 113.6% |
| Intra-batch Precision | 7.6% - 10.8% |
| Recovery (Indacaterol) | 54.32% - 55.41% |
| Recovery (IS) | 48.92% |
Application Note 2: High-Sensitivity Quantification of Indacaterol in Human Plasma by UPLC-MS/MS
For studies requiring higher sensitivity, an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method has been validated for the determination of indacaterol in human plasma.[3]
Method Highlights:
| Parameter | Specification |
| Chromatography | |
| System | UPLC with autosampler |
| Column | Reversed Phase |
| Mass Spectrometry | |
| System | Triple Quadrupole Mass Spectrometer |
| Performance | |
| Calibration Range | 2 - 250 pg/mL |
Analytical Strategy for Indacaterol Metabolites
Direct quantification of indacaterol's metabolites is challenging due to the limited commercial availability of certified reference standards. However, a two-pronged strategy can be employed:
-
Enzymatic Hydrolysis: Biological samples can be treated with β-glucuronidase and/or sulfatase to convert glucuronidated and sulfated metabolites back to their parent aglycone (indacaterol or hydroxylated indacaterol). The total concentration of the aglycone can then be determined using a validated method for the parent compound. This indirect approach provides a measure of the total exposure to a particular moiety.
-
Direct Quantification using LC-MS/MS: For a more definitive quantification, direct measurement of the intact metabolites is necessary. This requires the synthesis or isolation of the metabolite standards. Once standards are available, a multi-analyte LC-MS/MS method can be developed and validated to simultaneously measure indacaterol and its key metabolites. The Multiple Reaction Monitoring (MRM) transitions would need to be optimized for each metabolite.
Experimental Protocols
Protocol 1: Sample Preparation for Indacaterol Quantification in Human Plasma (Liquid-Liquid Extraction) [1]
This protocol describes the extraction of indacaterol from human plasma prior to HPLC-MS/MS analysis.
Materials:
-
Human plasma samples
-
Indacaterol and Formoterol (Internal Standard) stock solutions
-
Methanol
-
Formic acid (25%)
-
Ethyl acetate
-
Centrifuge capable of 4000 rpm and 5°C
-
Nitrogen evaporator
Procedure:
-
Pipette 1 mL of human plasma into a 10 mL test tube.
-
Spike with the appropriate volume of indacaterol working standard solution.
-
Spike with 50 µL of the internal standard working solution (Formoterol).
-
Add 400 µL of 25% formic acid.
-
Add 4 mL of ethyl acetate.
-
Vortex for 60 seconds.
-
Centrifuge at 4000 rpm for 5 minutes at 5°C.
-
Freeze the sample and transfer the upper organic layer to a clean test tube.
-
Evaporate the organic layer to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue with 200 µL of the mobile phase (Water:Methanol, 30:70, v/v).
-
Inject 5 µL into the LC-MS/MS system.
Protocol 2: UPLC-MS/MS Analysis [3]
This protocol outlines the general steps for the analysis of the extracted samples using UPLC-MS/MS.
Procedure:
-
Set up the UPLC-MS/MS system with the specified column and mobile phases.
-
Equilibrate the system until a stable baseline is achieved.
-
Create a sequence table including calibration standards, quality control samples, and unknown samples.
-
Place the reconstituted samples in the autosampler.
-
Start the sequence to inject and analyze the samples.
-
Process the acquired data using appropriate software to quantify the concentration of indacaterol in the unknown samples by comparing their peak area ratios (analyte/IS) to the calibration curve.
References
Application Note: Solid-Phase Extraction Protocol for Indacaterol from Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indacaterol is an ultra-long-acting β2-adrenergic agonist used in the management of chronic obstructive pulmonary disease (COPD). Accurate and reliable quantification of indacaterol in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of analytes from complex biological matrices like plasma prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed protocol for the solid-phase extraction of indacaterol from human plasma using a mixed-mode cation exchange (MCX) sorbent.
Principle of the Method
Indacaterol is a basic compound that is positively charged at an acidic pH. This protocol utilizes a mixed-mode solid-phase extraction cartridge that contains both reversed-phase and strong cation exchange functionalities. The plasma sample is first acidified to ensure that indacaterol is in its cationic form. When loaded onto the SPE cartridge, indacaterol is retained by both hydrophobic interactions (reversed-phase) and electrostatic interactions (cation exchange). This dual retention mechanism allows for rigorous washing steps to remove interfering endogenous substances from the plasma matrix. Finally, the pH of the elution solvent is raised to neutralize the charge on the indacaterol molecule, disrupting the ionic retention and allowing for its elution with an organic solvent.
Data Presentation
The following tables summarize the quantitative data from a validated online solid-phase extraction method for indacaterol in human serum, which has been reported to provide equivalent results to an offline procedure.[1][2]
Table 1: Calibration Curve Parameters for Indacaterol in Human Serum [1][2]
| Parameter | Value |
| Linear Range | 10.0 - 1000 pg/mL |
| Correlation Coefficient (r²) | > 0.990 |
| Lower Limit of Quantification (LLOQ) | 10.0 pg/mL |
Table 2: Precision and Accuracy of the Method for Indacaterol Quantification [1][2]
| Quality Control Level | Intra-run Precision (%CV) | Inter-run Precision (%CV) | Intra-run Accuracy (% Bias) | Inter-run Accuracy (% Bias) |
| LLOQ | ≤ 20% | ≤ 20% | ± 20% | ± 20% |
| Low | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
| Medium | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
| High | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
Experimental Protocols
This section details the offline solid-phase extraction protocol for indacaterol from human plasma.
Materials and Reagents:
-
Human plasma
-
Indacaterol certified reference standard
-
Internal standard (e.g., isotopically labeled indacaterol)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid (glacial)
-
Ammonium hydroxide solution (28-30%)
-
Mixed-mode strong cation exchange (MCX) SPE cartridges (e.g., Waters Oasis MCX)
-
SPE vacuum manifold
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
Solutions Preparation:
-
0.2% Acetic Acid Solution: Add 200 µL of glacial acetic acid to 100 mL of HPLC grade water.
-
5% Ammonium Hydroxide in Methanol (Elution Solvent): Carefully add 5 mL of ammonium hydroxide solution to 95 mL of methanol. Prepare this solution fresh.
Sample Preparation:
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a clean microcentrifuge tube, pipette 500 µL of the plasma sample.
-
Spike with an appropriate amount of internal standard.
-
Add 500 µL of 0.2% acetic acid solution to the plasma sample.[1][2]
-
Vortex for 30 seconds to mix.
-
Centrifuge at 4000 rpm for 10 minutes to pellet any precipitated proteins.
-
Use the supernatant for the SPE procedure.
Solid-Phase Extraction Protocol:
-
Conditioning: Condition the MCX SPE cartridge by passing 1 mL of methanol through the sorbent. Do not allow the cartridge to dry.
-
Equilibration: Equilibrate the cartridge by passing 1 mL of 0.2% acetic acid solution through the sorbent. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated plasma supernatant onto the SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).
-
Washing Step 1 (Polar Interference Removal): Wash the cartridge with 1 mL of 0.2% acetic acid solution.
-
Washing Step 2 (Non-polar Interference Removal): Wash the cartridge with 1 mL of methanol.
-
Elution: Elute the indacaterol and internal standard from the cartridge by passing 1 mL of 5% ammonium hydroxide in methanol through the sorbent. Collect the eluate in a clean collection tube.
-
Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.
-
Analysis: Vortex the reconstituted sample and inject an aliquot into the LC-MS/MS system for quantification.
Mandatory Visualization
Caption: Workflow for Indacaterol Solid-Phase Extraction from Plasma.
References
Application Note and Protocols: Preparation and Storage of Indacaterol-d3 Stock Solutions
Audience: This document is intended for researchers, scientists, and drug development professionals who utilize Indacaterol-d3, primarily as an internal standard for the quantification of indacaterol in biological matrices.
Introduction this compound is the deuterium-labeled version of Indacaterol, a long-acting beta-2 adrenergic receptor (β2-AR) agonist used in the treatment of chronic obstructive pulmonary disease (COPD).[1][2][3] Due to its isotopic labeling, this compound is an ideal internal standard for quantitative analysis of indacaterol by mass spectrometry (GC-MS or LC-MS), as it co-elutes with the unlabeled analyte but is distinguishable by its higher mass.[2] Proper preparation and storage of stock solutions are critical to ensure the accuracy and reproducibility of experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions.
Physicochemical Properties and Solubility
Summarized below are the key physicochemical properties of this compound. This data is essential for accurate stock solution preparation and for understanding its behavior in different analytical systems.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
|---|---|---|
| Formal Name | 5-((1R)-2-((5-ethyl-6-(ethyl-2,2,2-d3)-2,3-dihydro-1H-inden-2-yl)amino)-1-hydroxyethyl)-8-hydroxy-2(1H)-quinolinone | [2] |
| Molecular Formula | C₂₄H₂₅D₃N₂O₃ | [2] |
| Formula Weight | 395.5 g/mol | [2] |
| Purity | ≥99% deuterated forms (d₁-d₃) | [2] |
| Formulation | A solid |[2] |
Table 2: Solubility Data for this compound
| Solvent | Solubility | Reference |
|---|---|---|
| DMSO | Soluble | [2] |
| Methanol | Soluble |[2] |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution
This protocol details the steps to prepare a primary stock solution of this compound at a concentration of 1 mg/mL. This concentration is a common starting point for creating further dilutions for working standards and calibration curves.[1]
Materials and Equipment:
-
This compound solid
-
Methanol (HPLC grade or higher) or DMSO (Spectrophotometric grade or higher)
-
Analytical balance (readable to at least 0.01 mg)
-
Class A volumetric flasks (e.g., 1 mL, 5 mL)
-
Micropipettes
-
Vortex mixer
-
Sonicator bath
-
Amber glass vials or cryovials for storage
Procedure:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture onto the compound.
-
Weighing: Tare the analytical balance with a clean weighing vessel. Carefully weigh the desired amount of this compound solid. For a 1 mg/mL solution in a 1 mL volumetric flask, weigh approximately 1.0 mg. Record the exact weight.
-
Dissolution:
-
Quantitatively transfer the weighed solid into the 1 mL volumetric flask.
-
Add approximately 0.7 mL of the chosen solvent (Methanol or DMSO).
-
Cap the flask and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
If necessary, place the flask in a sonicator bath for 5-10 minutes to ensure the solid is completely dissolved. Visually inspect the solution against a light source to confirm there are no undissolved particulates.
-
-
Final Volume Adjustment: Once the solid is fully dissolved, carefully add the solvent to the calibration mark of the volumetric flask.
-
Homogenization: Invert the flask 10-15 times to ensure the solution is homogeneous.
-
Aliquoting: Transfer the stock solution into clearly labeled, amber-colored vials or cryovials in volumes appropriate for daily or experimental use. This prevents repeated freeze-thaw cycles of the primary stock.
Protocol 2: Storage and Handling of this compound Solutions
Proper storage is crucial for maintaining the stability and integrity of the stock solution.
Table 3: Recommended Storage Conditions
| Format | Temperature | Duration | Conditions | Reference |
|---|---|---|---|---|
| Solid Compound | -20°C | ≥ 4 years | Keep tightly sealed | [2] |
| Primary Stock Solution | -20°C | Long-term | Protect from light; use amber vials | [2] |
| Working Solutions | 4°C | Short-term (days) | Protect from light |[4] |
Storage Guidelines:
-
Long-Term Storage: The primary stock solution, stored in aliquots in tightly sealed amber vials at -20°C, is stable for extended periods.[2]
-
Short-Term Storage: Working solutions that are diluted from the primary stock can be stored at 4°C for several days, protected from light.[4]
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles of the primary stock solution by preparing smaller, single-use aliquots.
-
Light Sensitivity: Protect all solutions from direct light to prevent potential photodegradation. Use amber vials or wrap clear vials in aluminum foil.[4]
Visualized Workflows and Relationships
References
Troubleshooting & Optimization
Troubleshooting poor chromatographic peak shape for Indacaterol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for resolving poor chromatographic peak shape during the analysis of Indacaterol. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered in the laboratory.
Troubleshooting Guides
Poor peak shape in HPLC analysis of Indacaterol can manifest as peak tailing, peak fronting, or split peaks. Below are systematic guides to diagnose and resolve these common issues.
Issue 1: Peak Tailing
Peak tailing is the most common peak shape problem for basic compounds like Indacaterol, often appearing as an asymmetric peak with a tail extending to the right.
What am I seeing? The peak for Indacaterol has a tailing factor greater than 1.2.
Why is this happening? Peak tailing for Indacaterol is primarily caused by secondary interactions between the basic amine groups of the molecule and acidic residual silanol groups on the silica-based stationary phase of the HPLC column.
How can I fix it?
| Potential Cause | Solution |
| Secondary Silanol Interactions | Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of residual silanol groups, minimizing their interaction with the protonated Indacaterol molecule. A pH below 4.0 has been shown to be optimal for achieving symmetrical peaks for Indacaterol.[1] |
| Use a Mobile Phase Additive: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase at a low concentration (e.g., 0.1-0.5%). TEA will preferentially interact with the active silanol sites, reducing their availability to interact with Indacaterol. | |
| Select an Appropriate Column: Utilize a column with a highly deactivated stationary phase (end-capped) to reduce the number of accessible silanol groups. Alternatively, consider a column with a different stationary phase chemistry, such as a polymer-based or hybrid silica column, that is less prone to silanol interactions. | |
| Column Overload | Reduce Sample Concentration: Dilute the sample to ensure that the amount of Indacaterol injected does not exceed the column's loading capacity. |
| Decrease Injection Volume: Inject a smaller volume of the sample onto the column. | |
| Column Contamination or Degradation | Column Washing: Flush the column with a strong solvent to remove any strongly retained compounds that may be causing active sites. |
| Replace Guard Column/Column: If the problem persists after washing, the guard column or the analytical column may be irreversibly contaminated or degraded and should be replaced. |
Issue 2: Peak Fronting
Peak fronting is characterized by an asymmetric peak with a leading edge that is less steep than the trailing edge.
What am I seeing? The Indacaterol peak has a tailing factor less than 0.9.
Why is this happening? Peak fronting can be caused by several factors, including column overload, improper sample solvent, or a compromised column.
How can I fix it?
| Potential Cause | Solution |
| Sample Overload (Mass or Volume) | Reduce Injection Mass: Lower the concentration of Indacaterol in your sample. |
| Decrease Injection Volume: Inject a smaller volume of your sample. | |
| Inappropriate Sample Solvent | Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, use the smallest possible volume. |
| Column Collapse or Void | Check Column Pressure: A sudden drop in backpressure may indicate a column void. |
| Replace Column: If a void is suspected, the column should be replaced. To prevent this, always operate the column within the manufacturer's recommended pressure and pH limits. |
Issue 3: Split Peaks
Split peaks appear as two or more distinct peaks for a single analyte.
What am I seeing? The peak for Indacaterol is split into two or more peaks.
Why is this happening? Split peaks can arise from issues at the head of the column, a partially clogged frit, or a mismatch between the sample solvent and the mobile phase.
How can I fix it?
| Potential Cause | Solution |
| Partially Blocked Column Frit | Filter Samples: Ensure all samples and mobile phases are filtered through a 0.45 µm or 0.22 µm filter to remove particulate matter. |
| Reverse Flush Column: Disconnect the column from the detector and flush it in the reverse direction with an appropriate solvent. Note: Only do this if the column manufacturer's instructions permit reverse flushing. | |
| Column Inlet Void | Proper Column Handling: Avoid sudden pressure shocks to the column. |
| Replace Column: A void at the column inlet is not repairable, and the column will need to be replaced. | |
| Sample Solvent Incompatibility | Use a Weaker Sample Solvent: Dissolve the sample in a solvent that is weaker than or the same strength as the mobile phase. A strong sample solvent can cause the analyte band to spread and distort as it enters the column. |
| Co-eluting Impurity | Modify Separation Conditions: If a co-eluting impurity is suspected, adjust the mobile phase composition, gradient, or temperature to improve the resolution between Indacaterol and the impurity. |
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of Indacaterol that can affect its chromatography?
A1: Indacaterol is a basic molecule with two pKa values of approximately 7.3 and 8.0. It has low aqueous solubility. Its basic nature makes it prone to interacting with acidic silanol groups on silica-based columns, which is a primary cause of peak tailing.
Q2: What type of HPLC column is best for Indacaterol analysis?
A2: A C18 column is commonly used for the analysis of Indacaterol.[2][3] To minimize peak tailing, it is highly recommended to use a modern, high-purity silica column with end-capping. This will reduce the number of free silanol groups available for secondary interactions. Columns with different selectivities, such as C8 or Phenyl, can also be explored if adequate peak shape is not achieved on a C18 column.
Q3: How does the mobile phase pH affect the peak shape of Indacaterol?
A3: The mobile phase pH has a significant impact on the peak shape of Indacaterol. As a basic compound, Indacaterol will be protonated at acidic pH. At a low pH (e.g., below 4.0), the residual silanol groups on the silica packing are also protonated and less likely to interact with the positively charged Indacaterol molecule, resulting in a more symmetrical peak.[1] As the pH increases towards the pKa of the silanol groups (around 4-5), they become ionized and can strongly interact with the protonated Indacaterol, leading to significant peak tailing.
Q4: Can forced degradation of Indacaterol affect peak shape?
A4: Yes, forced degradation studies have shown that Indacaterol degrades under hydrolytic (acidic, basic, and neutral) conditions.[4][5] The degradation products can appear as new peaks in the chromatogram. If these degradation products are not well-resolved from the main Indacaterol peak, they can cause the peak to appear broader, shouldered, or even split, leading to poor peak shape and inaccurate quantification. Therefore, a stability-indicating method with sufficient resolution is crucial.
Data Summary
The following table summarizes typical chromatographic conditions used for the analysis of Indacaterol from various published methods.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Onyx Monolithic C18 (100 x 4.6 mm)[1] | Phenomenex C18 (250mm x 4.6ID, 5 micron)[2] | Hibar® C18 (150 mm×4.6 mm ID, 5-μm)[3] |
| Mobile Phase | Acetonitrile: 30 mM Phosphate Buffer (30:70, v/v)[1] | Methanol: Phosphate Buffer (75:25, v/v)[2] | Acetonitrile: 5mM Phosphate Buffer with 0.3% TEA (40:60, v/v)[3] |
| pH | 3.5[1] | 6.8[2] | 3.0[3] |
| Flow Rate | 2.0 mL/min[1] | 1.0 mL/min[2] | 1.0 mL/min[3] |
| Detection | UV at 210 nm[1] | UV at 260 nm[2] | UV at 220 nm and Fluorescence (Ex: 260 nm, Em: 520 nm)[3] |
| Retention Time | ~2.18 min[1] | ~4.3 min[2] | Not specified |
Experimental Protocols
Protocol 1: RP-HPLC Method for Simultaneous Determination of Indacaterol Maleate and Glycopyrronium Bromide[1]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Onyx Monolithic C18, 100 x 4.6 mm.
-
Mobile Phase Preparation: Prepare a 30 mM phosphate buffer and adjust the pH to 3.5 with orthophosphoric acid. The mobile phase consists of a 30:70 (v/v) mixture of acetonitrile and the 30 mM phosphate buffer. Filter the mobile phase through a 0.45 µm membrane filter.
-
Chromatographic Conditions:
-
Flow Rate: 2.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
Column Temperature: 35 °C
-
-
Standard Solution Preparation: Prepare a stock solution of Indacaterol maleate in methanol. Further dilute with the mobile phase to achieve the desired concentration.
-
Sample Preparation: For capsule formulations, empty the contents of the capsules, weigh the powder, and dissolve in a suitable solvent, followed by dilution with the mobile phase to the desired concentration.
Protocol 2: Stability-Indicating RP-HPLC Method for Indacaterol Maleate[2]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Phenomenex C18 (250mm x 4.6ID, Particle size: 5 micron).
-
Mobile Phase Preparation: Prepare a phosphate buffer and adjust the pH to 6.8. The mobile phase is a mixture of Methanol and the Phosphate Buffer in a 75:25 (v/v) ratio.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm
-
Injection Volume: 20 µL
-
-
Standard and Sample Preparation: Dissolve the standard or sample in the mobile phase to achieve the desired concentration.
-
Forced Degradation Study:
-
Acid Degradation: Treat the drug solution with 0.1 N HCl and heat. Neutralize before injection.
-
Base Degradation: Treat the drug solution with 0.1 N NaOH and heat. Neutralize before injection.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂.
-
Thermal Degradation: Expose the solid drug to heat.
-
Photolytic Degradation: Expose the drug solution to UV light.
-
Visualizations
Caption: Troubleshooting workflow for peak tailing of Indacaterol.
Caption: Troubleshooting workflow for peak fronting and split peaks.
References
- 1. Rapid simultaneous determination of indacaterol maleate and glycopyrronium bromide in inhaler capsules using a validated stability-indicating monolithic LC method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. ijpsr.info [ijpsr.info]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Identification and characterization of degradation products of indacaterol using liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Indacaterol-d3 in different biological matrices and storage conditions
Technical Support Center: Stability of Indacaterol-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in various biological matrices and under different storage conditions. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: The stability of a deuterated internal standard like this compound is expected to be comparable to its non-deuterated counterpart, Indacaterol. The quantitative data presented here is based on studies conducted on Indacaterol and serves as a strong surrogate for the stability of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: My this compound signal is inconsistent in my plasma samples. What could be the cause?
A1: Inconsistent signal for an internal standard can arise from several factors related to stability. Here’s a troubleshooting guide:
-
Short-Term (Bench-Top) Instability:
-
Issue: Samples left at room temperature for an extended period before processing can lead to degradation.
-
Troubleshooting: Minimize the time plasma samples are at room temperature. Process samples on an ice bath and transfer them to the appropriate storage temperature as quickly as possible. Validate the short-term stability for the duration your samples are expected to be at room temperature. For Indacaterol, stability has been demonstrated for up to 24 hours at room temperature in human plasma.
-
-
Freeze-Thaw Instability:
-
Issue: Repeatedly freezing and thawing samples can degrade the analyte.
-
Troubleshooting: Aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles for the same sample. If repeated analysis from the same aliquot is necessary, ensure that the stability has been validated for the required number of cycles. Indacaterol has been shown to be stable for at least three freeze-thaw cycles in human plasma[1].
-
-
Long-Term Instability:
-
Issue: Improper storage temperature or extended storage duration can lead to degradation.
-
Troubleshooting: Ensure samples are stored at or below the validated temperature. For Indacaterol in human plasma, long-term stability has been established at -20°C and -70°C for extended periods. Verify your storage duration against validated stability data.
-
-
Autosampler Instability:
-
Issue: Processed samples may degrade in the autosampler before injection.
-
Troubleshooting: Validate the stability of extracted samples in the autosampler for the expected run time. For Indacaterol, stability in the autosampler has been confirmed for at least 24 hours at 5°C[1].
-
Q2: What are the recommended storage conditions for plasma samples containing this compound?
A2: Based on stability studies of Indacaterol in human plasma, the following storage conditions are recommended:
-
Short-Term (up to 24 hours): Room temperature is acceptable.
-
Long-Term: Frozen at -20°C or -70°C.
Q3: How stable is this compound in whole blood?
-
Potential Issues: Enzymatic degradation can occur in whole blood. The compound may also adsorb to cellular components.
-
Recommendation: It is best practice to process whole blood to plasma as soon as possible after collection. If a delay is anticipated, a whole blood stability study should be conducted during method validation. This typically involves spiking the analyte into fresh whole blood and incubating it at room temperature for various durations before centrifuging to obtain plasma for analysis.
Q4: Is this compound stable in urine samples?
A4: Yes, a validated LC-MS/MS method for the quantification of Indacaterol in human urine has demonstrated acceptable short-term, long-term, freeze-thaw, and autosampler stability[2]. While specific quantitative data from this study is not provided, it indicates that Indacaterol is stable under typical bioanalytical storage and processing conditions in this matrix.
Q5: I suspect my this compound stock solution has degraded. How can I confirm this?
A5: Stock solution stability is crucial for accurate quantification.
-
Troubleshooting:
-
Prepare a new stock solution from a fresh batch of this compound powder.
-
Prepare a set of quality control (QC) samples using both the old and new stock solutions.
-
Analyze these QC samples against a calibration curve prepared with the new stock solution.
-
If the results from the QCs prepared with the old stock solution are significantly lower than the nominal concentration (typically >10% deviation), it indicates degradation of the old stock solution.
-
It is recommended to store stock solutions at appropriate temperatures (e.g., 4°C or -20°C) and for a validated duration.
-
Quantitative Stability Data Summary
The following tables summarize the stability of Indacaterol in human plasma, which can be used as a reliable indicator for the stability of this compound.
Table 1: Short-Term (Bench-Top) Stability of Indacaterol in Human Plasma at Room Temperature [1]
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) after 24h | Accuracy (%) |
| Low | 0.225 | 0.236 | 104.9 |
| Mid | 50.0 | 51.5 | 103.0 |
| High | 85.0 | 88.2 | 103.8 |
Table 2: Freeze-Thaw Stability of Indacaterol in Human Plasma (3 Cycles) [1]
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) |
| Low | 0.225 | 0.245 | 108.9 |
| Mid | 50.0 | 53.0 | 106.0 |
| High | 85.0 | 90.1 | 106.0 |
Table 3: Long-Term Stability of Indacaterol in Human Plasma [1]
| Storage Temp. | Duration | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) |
| -20°C | 30 days | Low | 0.225 | 0.230 | 102.2 |
| Mid | 50.0 | 52.1 | 104.2 | ||
| High | 85.0 | 87.5 | 102.9 | ||
| -70°C | 30 days | Low | 0.225 | 0.233 | 103.6 |
| Mid | 50.0 | 52.5 | 105.0 | ||
| High | 85.0 | 88.7 | 104.4 |
Table 4: Autosampler Stability of Processed Indacaterol Samples (24 hours at 5°C) [1]
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) |
| Low | 0.225 | 0.247 | 109.8 |
| Mid | 50.0 | 53.2 | 106.5 |
| High | 85.0 | 91.0 | 107.1 |
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
This protocol outlines the procedure to determine the stability of this compound in a biological matrix after repeated freeze-thaw cycles.
-
Sample Preparation:
-
Spike a pool of the biological matrix (e.g., human plasma) with this compound at low and high quality control (QC) concentrations.
-
Aliquot the spiked matrix into multiple polypropylene tubes for each concentration level. A set of these aliquots will serve as the time zero (T0) reference samples and should be stored at -80°C until analysis.
-
-
Freeze-Thaw Cycles:
-
Freeze the remaining aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples unassisted to room temperature.
-
Once completely thawed, refreeze the samples at the same temperature for at least 12 hours. This completes one freeze-thaw cycle.
-
Repeat this process for a minimum of three cycles.
-
-
Sample Analysis:
-
After the final thaw, process the freeze-thaw samples along with the T0 reference samples using the validated bioanalytical method.
-
Analyze the samples by LC-MS/MS.
-
-
Data Evaluation:
-
Calculate the mean concentration of the freeze-thaw samples and compare it to the mean concentration of the T0 reference samples.
-
The stability is considered acceptable if the mean concentration of the freeze-thaw samples is within ±15% of the mean concentration of the T0 samples.
-
Protocol 2: Short-Term (Bench-Top) Stability Assessment
This protocol is designed to evaluate the stability of this compound in a biological matrix at room temperature for a duration that mimics the sample handling process.
-
Sample Preparation:
-
Spike a pool of the biological matrix with this compound at low and high QC concentrations.
-
Aliquot the spiked matrix into polypropylene tubes for each concentration level. A set of these aliquots will serve as the T0 reference samples and should be processed immediately.
-
-
Incubation:
-
Leave the remaining aliquots on a laboratory bench at room temperature for a predefined period (e.g., 4, 8, or 24 hours).
-
-
Sample Analysis:
-
After the incubation period, process the bench-top samples along with the T0 reference samples.
-
Analyze all samples by LC-MS/MS.
-
-
Data Evaluation:
-
Compare the mean concentration of the bench-top samples to the mean concentration of the T0 samples.
-
Acceptance criteria are met if the mean concentration of the incubated samples is within ±15% of the T0 samples.
-
Visualizations
Caption: Workflow for assessing the stability of this compound in biological matrices.
Caption: Troubleshooting flowchart for inconsistent this compound signal.
References
- 1. Drug Metabolite Stability Assay Protocol in Whole Blood - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Indacaterol determination in human urine: validation of a liquid-liquid extraction and liquid chromatography-tandem mass spectrometry analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and resolving interferences in Indacaterol bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving common interferences encountered during Indacaterol bioassays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Indacaterol that is typically measured in a bioassay?
Indacaterol is a long-acting beta-2 adrenergic agonist (LABA). Its primary mechanism of action involves binding to and activating beta-2 adrenergic receptors, which are G-protein coupled receptors (GPCRs). This activation stimulates the intracellular enzyme adenylyl cyclase, leading to an increase in the production of the second messenger cyclic adenosine monophosphate (cAMP).[1][2] Therefore, most Indacaterol bioassays are designed to quantify the level of intracellular cAMP as a measure of receptor activation.
Q2: What are the most common types of interferences observed in Indacaterol bioassays?
The most common interferences in Indacaterol bioassays, particularly in cell-based and LC-MS/MS assays, include:
-
Matrix Effects: Components in the biological sample (e.g., plasma, serum, urine) can suppress or enhance the analytical signal, leading to inaccurate quantification.[3][4][5][6][7][8][9]
-
High Background Signal: This can be caused by a variety of factors in cell-based assays, including non-specific binding of detection reagents, cellular autofluorescence, or high basal cAMP levels in the cells.[10][11]
-
Low Signal or Poor Assay Window: This may result from suboptimal assay conditions, low receptor expression in the cells, or degradation of Indacaterol or assay reagents.
-
Poor Reproducibility: Inconsistent results can arise from variability in cell health, passage number, reagent preparation, and sample handling.
Q3: How can I minimize matrix effects when preparing samples from biological fluids?
Several strategies can be employed to mitigate matrix effects:
-
Sample Dilution: Diluting the sample with an appropriate assay buffer is often the simplest and most effective way to reduce the concentration of interfering substances.[5]
-
Protein Precipitation (PPT): This technique removes the majority of proteins from the sample, which are a common source of interference.[1][12]
-
Liquid-Liquid Extraction (LLE): This method separates the analyte of interest from the sample matrix based on its solubility in immiscible solvents.[1]
-
Solid-Phase Extraction (SPE): SPE provides a more selective sample clean-up by retaining the analyte on a solid sorbent while interfering components are washed away.[1][12]
-
Matrix-Matched Calibration: Preparing calibration standards in the same biological matrix as the samples can help to compensate for consistent matrix effects.[5]
Q4: What is the importance of cell passage number in Indacaterol bioassays?
The passage number, or the number of times a cell line has been subcultured, can significantly impact the results of a cell-based bioassay.[13][14] With increasing passage number, cell lines can undergo changes in their morphology, growth rate, protein expression (including the target beta-2 adrenergic receptor), and overall responsiveness to stimuli.[13] This can lead to decreased assay sensitivity, altered drug potency (EC50 values), and poor reproducibility. It is crucial to use cells within a defined, low passage number range for all experiments to ensure consistent and reliable data.
Q5: How stable is Indacaterol in solution, and how should it be stored?
Indacaterol maleate is reported to be mostly insoluble or very slightly soluble in aqueous media across a pH range of 1 to 10.[15] Stock solutions are often prepared in organic solvents like methanol or DMSO.[16] Stability studies have shown that stock solutions of Indacaterol maleate in methanol are stable for at least two weeks when stored refrigerated at 4°C.[17][18] Working solutions in aqueous buffers may have more limited stability and should ideally be prepared fresh for each experiment. It is important to protect solutions from light.[17]
Troubleshooting Guides
Issue 1: High Background Signal in cAMP Assays
A high background signal can mask the specific response to Indacaterol, leading to a poor signal-to-noise ratio and inaccurate results.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Basal cAMP Levels in Cells | 1. Serum-starve the cells for 2-4 hours before the assay. 2. Reduce the cell seeding density. 3. Ensure the phosphodiesterase (PDE) inhibitor (e.g., IBMX) concentration is optimal and not causing excessive basal cAMP accumulation. | Reduction in the signal from untreated control wells. |
| Non-specific Binding of Detection Reagents | 1. Increase the number of wash steps after antibody incubations. 2. Optimize the concentration of the detection antibodies. 3. Use a blocking buffer recommended for the specific assay format (e.g., HTRF). | Decreased signal in "no cell" or "no primary antibody" control wells. |
| Autofluorescence of Cells or Compounds | 1. For fluorescence-based assays, measure the fluorescence of unstained cells and cells treated with the test compound alone. 2. If using a plate reader, ensure the correct filter set is being used to minimize bleed-through. | Identification of inherent fluorescence that may need to be subtracted from the final signal. |
| Contaminated Reagents or Media | 1. Use fresh, sterile reagents and media. 2. Filter-sterilize all buffers. | Elimination of unexpected signal in negative control wells. |
Issue 2: Low Signal or Poor Assay Window
A weak signal or a small difference between the basal and maximally stimulated response can make it difficult to accurately determine the potency and efficacy of Indacaterol.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Receptor Expression | 1. Use a cell line known to express high levels of the beta-2 adrenergic receptor (e.g., CHO-K1 cells stably transfected with the human β2AR). 2. Ensure cells are in a healthy, log-phase of growth. 3. Use cells with a low passage number. | Increased maximal response to a saturating concentration of a full agonist like isoproterenol. |
| Suboptimal Assay Conditions | 1. Optimize the cell seeding density. 2. Optimize the incubation time with Indacaterol. 3. Ensure the concentration of the PDE inhibitor is sufficient to prevent cAMP degradation. | An increase in the overall assay window (the difference between minimum and maximum signal). |
| Indacaterol Degradation | 1. Prepare fresh dilutions of Indacaterol for each experiment from a frozen stock. 2. Protect Indacaterol solutions from light. 3. Verify the integrity of the compound using an analytical method like HPLC. | Consistent EC50 values and maximal response across experiments. |
| Inefficient Cell Lysis (for endpoint assays) | 1. Ensure the lysis buffer is compatible with the assay and is used at the recommended concentration and incubation time. 2. Visually inspect the wells after lysis to confirm cell disruption. | Increased release of intracellular cAMP for detection. |
Issue 3: Inconsistent EC50 Values or Poor Reproducibility
Variability in the calculated potency (EC50) of Indacaterol can undermine the reliability of the bioassay.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Variable Cell Health and Passage Number | 1. Establish a strict cell culture protocol, including seeding density, passage schedule, and use of a consistent lot of serum. 2. Only use cells within a validated, low passage number range for all experiments. | More consistent dose-response curves and EC50 values between experiments. |
| Pipetting Errors | 1. Use calibrated pipettes and proper pipetting techniques. 2. For serial dilutions, ensure thorough mixing at each step. 3. Use a larger volume for initial dilutions to minimize the impact of small errors. | Reduced variability between replicate wells and experiments. |
| Edge Effects in Microplates | 1. Avoid using the outer wells of the microplate, as they are more prone to evaporation. 2. Ensure even temperature distribution during incubations. 3. Use plates with lids and consider adding sterile water or PBS to the empty outer wells. | More uniform responses across the plate. |
| Inconsistent Reagent Preparation | 1. Prepare fresh reagents for each experiment whenever possible. 2. If using frozen stocks, ensure they are thawed and mixed properly. 3. Use a consistent source and lot of critical reagents. | Reduced batch-to-batch variability in assay performance. |
Quantitative Data Summary
The following tables provide examples of quantitative data that can be generated during the troubleshooting and validation of Indacaterol bioassays.
Table 1: Effect of Sample Dilution on Analyte Recovery in the Presence of Matrix Interference
| Sample Dilution Factor | Analyte Recovery (%) |
| 1 (Undiluted) | 65% |
| 2 | 82% |
| 5 | 95% |
| 10 | 99% |
| This table illustrates how diluting a sample can overcome matrix suppression and improve the accuracy of analyte quantification.[3][5] |
Table 2: Impact of Cell Passage Number on Beta-2 Agonist Potency (EC50)
| Cell Passage Number | Indacaterol EC50 (nM) |
| 5 | 1.2 |
| 15 | 1.5 |
| 30 | 4.8 |
| 50 | 9.2 |
| This table demonstrates the potential for a rightward shift in the EC50 value (decreased potency) with increasing cell passage number, highlighting the importance of using low-passage cells. |
Table 3: Troubleshooting High Background in a cAMP HTRF Assay
| Condition | HTRF Ratio (665/620 nm) | Signal-to-Background (S/B) Ratio |
| Problem: High Background | ||
| Basal (No Agonist) | 0.85 | 2.1 |
| Max Agonist | 1.8 | |
| Resolution: Serum Starvation (4h) | ||
| Basal (No Agonist) | 0.45 | 6.7 |
| Max Agonist | 3.0 | |
| This table shows a significant reduction in the basal HTRF ratio and a corresponding improvement in the signal-to-background ratio after implementing a serum starvation step. |
Experimental Protocols
Detailed Protocol: Indacaterol-induced cAMP Measurement in CHO-K1 Cells using HTRF
This protocol is adapted from a general HTRF cAMP assay and is suitable for determining the potency of Indacaterol in Chinese Hamster Ovary (CHO-K1) cells stably expressing the human beta-2 adrenergic receptor.[1][7][19][20][21]
Materials:
-
CHO-K1 cells stably expressing the human beta-2 adrenergic receptor
-
Cell culture medium (e.g., F-12K Medium with 10% FBS)
-
Indacaterol
-
Isoproterenol (positive control)
-
Propranolol (antagonist control)
-
HTRF cAMP assay kit (e.g., from Cisbio or PerkinElmer)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
White, low-volume 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Culture:
-
Culture the CHO-K1-β2AR cells according to standard protocols.
-
Use cells with a low passage number (e.g., <20) for all experiments.
-
On the day of the assay, harvest the cells and resuspend them in assay buffer at a predetermined optimal density (e.g., 2 x 10^5 cells/mL).
-
-
Compound Preparation:
-
Prepare a stock solution of Indacaterol in DMSO (e.g., 10 mM).
-
Perform serial dilutions of Indacaterol in assay buffer containing a fixed concentration of PDE inhibitor (e.g., 500 µM IBMX) to create a dose-response curve.
-
-
Assay Protocol:
-
Add 5 µL of the cell suspension to each well of the 384-well plate.
-
Add 5 µL of the Indacaterol dilutions (or controls) to the respective wells.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Add 5 µL of the HTRF cAMP-d2 reagent.
-
Add 5 µL of the HTRF anti-cAMP cryptate reagent.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (d2 emission).
-
Calculate the HTRF ratio (665/620) for each well.
-
Plot the HTRF ratio against the logarithm of the Indacaterol concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Visualizations
Caption: Indacaterol Signaling Pathway.
Caption: General Experimental Workflow for an Indacaterol Bioassay.
Caption: Troubleshooting Decision Tree for Indacaterol Bioassays.
References
- 1. Assay in Summary_ki [bdb99.ucsd.edu]
- 2. How to visualize decision trees [explained.ai]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. rsc.org [rsc.org]
- 5. stackoverflow.com [stackoverflow.com]
- 6. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 10. resources.revvity.com [resources.revvity.com]
- 11. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 13. Effect of passage number on cellular response to DNA-damaging agents: cell survival and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tga.gov.au [tga.gov.au]
- 16. Pharmacokinetics of pulmonary indacaterol in rat lung using molecular imprinting solid-phase extraction coupled with RP-UPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rapid simultaneous determination of indacaterol maleate and glycopyrronium bromide in inhaler capsules using a validated stability-indicating monolithic LC method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. revvity.com [revvity.com]
- 20. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 21. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
Isotopic contribution of Indacaterol-d3 to the unlabeled analyte signal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Indacaterol-d3 as an internal standard in mass spectrometry-based bioanalysis.
Troubleshooting Guide: Unexpected Analyte Signal in Blank Samples
A common issue encountered during the analysis of Indacaterol is the appearance of a signal corresponding to the unlabeled analyte in blank samples that have been spiked only with the this compound internal standard. This can often be attributed to the isotopic contribution of the deuterated internal standard.
Problem: You are observing a peak at the m/z of unlabeled Indacaterol in your blank or zero samples (matrix spiked only with this compound).
Initial Checks:
-
Confirm Peak Identity: Ensure the peak retention time and ion ratios match that of a true Indacaterol standard.
-
System Contamination: Run a solvent blank (without matrix or internal standard) to rule out system contamination. If a peak is still present, troubleshoot the LC-MS/MS system for carryover.
Potential Cause & Solution Workflow:
Caption: Troubleshooting workflow for unexpected analyte signal.
Frequently Asked Questions (FAQs)
Q1: What is isotopic contribution and why does it occur?
A1: Isotopic contribution, also known as isotopic cross-talk, refers to the signal from a stable isotope-labeled internal standard (SIL-IS) that is detected at the mass-to-charge ratio (m/z) of the unlabeled analyte. This occurs due to the natural abundance of heavier isotopes (e.g., ¹³C, ²H) in the chemical structure of the SIL-IS. Even with high isotopic purity, a small percentage of the SIL-IS molecules will have a mass that overlaps with the monoisotopic mass of the unlabeled analyte.
Q2: What are the acceptable limits for isotopic contribution of an internal standard to the analyte signal?
A2: Regulatory bodies provide guidelines on this matter. According to the ICH M10 Bioanalytical Method Validation guideline, the contribution of the internal standard to the analyte signal should be assessed. A common acceptance criterion is that the response of the internal standard at the analyte's m/z should be ≤ 20% of the response of the analyte at the Lower Limit of Quantification (LLOQ) . Conversely, the contribution of the analyte to the internal standard signal should be ≤ 5% of the internal standard's response .
Q3: How can I determine the isotopic contribution of my this compound internal standard?
A3: You can determine the isotopic contribution experimentally by following this protocol:
-
Prepare a "zero sample" by spiking a blank biological matrix with your this compound internal standard at the concentration used in your analytical method.
-
Inject this sample into the LC-MS/MS system and monitor the signal at the m/z transitions for both the unlabeled Indacaterol and this compound.
-
Prepare a sample of the LLOQ by spiking the blank matrix with the unlabeled Indacaterol standard.
-
Calculate the ratio of the peak area of the unlabeled analyte in the zero sample to the peak area of the analyte in the LLOQ sample.
Q4: I don't have experimental data yet. Can I predict the isotopic contribution of this compound?
A4: Yes, you can theoretically predict the isotopic distribution and potential overlap using various software tools and online calculators. These tools use the chemical formula and the level of isotopic enrichment to predict the mass spectrum.
Table 1: Isotopic Distribution Calculation Tools
| Tool/Software | Type | Key Features |
| IsoPatrn | Software | Calculates isotope patterns for precursor and product ions in tandem mass spectrometry. |
| IsotopicLabelling R package | R Package | Analyzes MS isotopic patterns from labeling experiments. |
| Chemputer Isotope Pattern Calculator | Online Tool | Simple online calculator for predicting isotopic patterns from a chemical formula. |
| Scientific Instrument Services Isotope Distribution Calculator | Online Tool | Calculates and plots isotopic distributions for a given chemical species. |
Q5: What should I do if the isotopic contribution of my this compound exceeds the acceptable limits?
A5: If the contribution is too high, consider the following actions:
-
Increase the LLOQ: A higher LLOQ will have a larger analyte signal, potentially making the relative contribution from the internal standard acceptable.
-
Optimize Chromatography: Ensure that the unlabeled analyte and the deuterated internal standard are chromatographically separated if possible, although this is often not the case for deuterated standards.
-
Select a Different Precursor/Product Ion Pair: Investigate if there are alternative fragmentation pathways that result in product ions with less isotopic overlap.
-
Use a Higher Purity Internal Standard: Check the Certificate of Analysis for your this compound and consider sourcing a batch with higher isotopic enrichment.
-
Mathematical Correction: In some cases, and with proper validation, a mathematical correction can be applied to subtract the contribution of the internal standard from the analyte signal. However, this approach should be used with caution and be well-documented.
Experimental Protocols
Protocol 1: Experimental Determination of Isotopic Contribution
Objective: To quantify the percentage of signal contribution from this compound to the unlabeled Indacaterol signal at the LLOQ.
Materials:
-
Blank biological matrix (e.g., human plasma)
-
Indacaterol reference standard
-
This compound internal standard
-
Validated LC-MS/MS system and method for Indacaterol analysis
Procedure:
-
Preparation of LLOQ Sample:
-
Spike a known volume of the blank matrix with the Indacaterol reference standard to achieve the final LLOQ concentration.
-
Process the sample according to your established extraction procedure.
-
-
Preparation of Zero Sample:
-
Spike the same volume of blank matrix with the this compound internal standard at the working concentration used in your assay.
-
Process this sample using the same extraction procedure.
-
-
LC-MS/MS Analysis:
-
Inject the prepared LLOQ and Zero samples onto the LC-MS/MS system.
-
For the LLOQ sample, measure the peak area of the unlabeled Indacaterol.
-
For the Zero sample, measure the peak area at the m/z corresponding to the unlabeled Indacaterol.
-
-
Calculation:
-
% Contribution = (Peak Area in Zero Sample / Peak Area in LLOQ Sample) * 100
-
Acceptance Criteria: The calculated % Contribution should be ≤ 20%.
Experimental Workflow Diagram:
Caption: Workflow for determining isotopic contribution.
Indacaterol Stability and Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions concerning the stress testing and degradation pathways of Indacaterol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Indacaterol sample shows significant degradation under hydrolytic stress, but appears stable under thermal and photolytic conditions. Is this expected?
A1: Yes, this is the expected degradation pattern for Indacaterol. Studies have consistently shown that Indacaterol is susceptible to degradation under hydrolytic conditions, including acidic, basic, and neutral environments.[1][2][3][4][5] Conversely, the drug substance has been found to be stable under thermal, photolytic, and oxidative stress.[1][2][3][4][5] If you observe degradation under thermal or light stress, it may indicate the presence of impurities or issues with your experimental setup.
Q2: I am observing three primary degradation products (DPs) in my hydrolytic stress studies. Is there any information on their identity?
A2: Yes, forced degradation studies have identified three main degradation products, often labeled as DP1, DP2, and DP3, which form under acidic, basic, and neutral hydrolytic stress conditions.[1][2][3][4][5] These products have been characterized using advanced analytical techniques like LC-HRMS and MS/MS to elucidate their structures.[1][2][4]
Q3: I'm having trouble achieving good separation between Indacaterol and its degradation products on my HPLC system. What can I do?
A3: Poor separation can be due to several factors. Here are some troubleshooting steps:
-
Column Choice: A reversed-phase C18 or phenyl column is commonly used for Indacaterol analysis.[6][7] Ensure your column is appropriate and in good condition.
-
Mobile Phase Optimization: The mobile phase composition is critical. A common mobile phase consists of a mixture of an organic solvent (like acetonitrile or methanol) and a phosphate buffer.[6][8][9] Adjusting the pH of the buffer (e.g., to 3.5) and the ratio of the organic to aqueous phase can significantly improve resolution.[6][9]
-
Flow Rate: While a standard flow rate is often 1.0 mL/min, slight adjustments can sometimes improve peak shape and separation.[6][8]
-
Gradient vs. Isocratic Elution: If you're using an isocratic method, switching to a gradient elution might be necessary to resolve closely eluting peaks.[7]
-
Sample Solvent: Ensure your sample is dissolved in a solvent compatible with the mobile phase to prevent peak distortion.[10]
Q4: My results from forced degradation studies are inconsistent between batches. What could be the cause?
A4: Inconsistent results can stem from several sources:
-
Initial Purity: The impurity profile of the starting Indacaterol batch can influence degradation pathways.[11]
-
Precise Stress Conditions: Ensure that stress conditions (temperature, pH, reagent concentration) are precisely controlled and replicated for each experiment. Minor variations can lead to different degradation profiles.
-
Container Closure System: Interactions with or failures of the container can introduce variability.[12]
-
Analytical Method Robustness: Verify that your analytical method is robust. Small, deliberate variations in method parameters (like mobile phase composition or flow rate) should not significantly affect the results.[8]
Quantitative Data Summary: Indacaterol Degradation
The stability of Indacaterol has been evaluated under various stress conditions as per the International Council for Harmonisation (ICH) guidelines.[1][2][4] The following table summarizes the typical degradation behavior observed.
| Stress Condition | Reagents and Conditions | Observation | % Degradation | Degradation Products |
| Acid Hydrolysis | 1 N HCl / 60°C / 4 hours | Significant Degradation | ~21.39% | DP1, DP2, DP3 |
| Base Hydrolysis | Specific conditions may vary | Significant Degradation | Not specified | DP1, DP2, DP3 |
| Neutral Hydrolysis | Water | Degradation Observed | Not specified | DP1, DP2, DP3 |
| Oxidative | 3% H₂O₂ / Room Temp / 2 hours | Stable | No significant degradation | N/A |
| Thermal | Specific conditions may vary | Stable | No significant degradation | N/A |
| Photolytic | Specific conditions may vary | Stable | No significant degradation | N/A |
Note: The exact percentage of degradation can vary based on the specific experimental conditions such as time, temperature, and reagent concentration. The data presented is a summary from available literature.[1][7]
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies on Indacaterol, based on ICH guidelines and published methods.[1][6][8]
1. Acid Degradation (Hydrolysis)
-
Objective: To assess degradation in acidic conditions.
-
Procedure:
-
Prepare a stock solution of Indacaterol in a suitable diluent (e.g., methanol:water).
-
Treat the solution with an equal volume of 1 N Hydrochloric Acid (HCl).
-
Reflux the mixture at 60°C for approximately 4 hours.
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of 1 N Sodium Hydroxide (NaOH).
-
Dilute the final solution to a known concentration with the mobile phase and analyze by HPLC.
-
2. Base Degradation (Hydrolysis)
-
Objective: To evaluate degradation in alkaline conditions.
-
Procedure:
-
Prepare a stock solution of Indacaterol.
-
Treat the solution with an equal volume of 0.01 N NaOH.
-
Keep the mixture at room temperature for approximately 15 minutes.[7]
-
Neutralize the solution with an equivalent amount of 0.01 N HCl.
-
Dilute to the final concentration with the mobile phase for HPLC analysis.
-
3. Oxidative Degradation
-
Objective: To determine stability against oxidation.
-
Procedure:
-
Prepare a stock solution of Indacaterol.
-
Add a solution of 3% Hydrogen Peroxide (H₂O₂).
-
Keep the solution at room temperature for 2 hours.[7]
-
Dilute with the mobile phase and inject into the HPLC system.
-
4. Thermal Degradation
-
Objective: To study the effect of heat.
-
Procedure:
-
Place solid Indacaterol powder in a controlled temperature oven.
-
Expose the sample to heat (e.g., 60-80°C) for a defined period.
-
Alternatively, reflux a solution of Indacaterol.
-
After exposure, dissolve and dilute the sample appropriately for analysis.
-
5. Photolytic Degradation
-
Objective: To assess stability under light exposure.
-
Procedure:
-
Expose a solution of Indacaterol to a combination of visible and UV light in a photostability chamber, as per ICH Q1B guidelines.
-
Simultaneously, keep a control sample protected from light.
-
After the exposure period, analyze both the exposed and control samples by HPLC.
-
Visualizations
Below are diagrams illustrating the degradation pathway and a typical experimental workflow for stress testing.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Identification and characterization of degradation products of indacaterol using liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and characterization of degradation products of indacaterol using liquid chromatography/mass spectrometry | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. savaglobal.com [savaglobal.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Rapid simultaneous determination of indacaterol maleate and glycopyrronium bromide in inhaler capsules using a validated stability-indicating monolithic LC method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijsdr.org [ijsdr.org]
- 11. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 12. Common Issues in Packaging Stability Studies and How to Resolve Them – StabilityStudies.in [stabilitystudies.in]
Enhancing the sensitivity of Indacaterol detection in complex samples
Welcome to the technical support center for the sensitive detection of Indacaterol in complex biological samples. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting Indacaterol in complex matrices like plasma and urine?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely regarded as the most sensitive and specific method for the quantification of Indacaterol in biological fluids.[1][2] This technique offers low limits of detection, often in the picogram per milliliter (pg/mL) range, making it suitable for pharmacokinetic studies where drug concentrations are very low.[3]
Q2: What are the typical linear ranges and limits of quantification (LLOQ) for Indacaterol detection?
A2: The linear range and LLOQ can vary depending on the analytical method and the biological matrix. For LC-MS/MS methods, a typical linear range for Indacaterol in human plasma and urine is 0.075 to 100 ng/mL.[1][2][4] The LLOQ is generally around 0.075 ng/mL in plasma and urine.[1][2] For UPLC methods in lung tissue, a linear range of 0.10 to 100.0 µg/mL has been reported with an LLOQ of 0.10 µg/mL.[5]
Q3: Which sample preparation technique is recommended for Indacaterol analysis in biological samples?
A3: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are effective for extracting Indacaterol from complex matrices.[1][2][5] LLE with ethyl acetate is a common and straightforward method.[1][2] SPE, particularly molecularly imprinted solid-phase extraction (MISPE), can offer higher selectivity and recovery, which is especially beneficial for complex tissues like lung homogenates.[5]
Q4: How can I improve the recovery of Indacaterol during sample preparation?
A4: To improve recovery, ensure the pH of the sample is optimized for the chosen extraction method. For LLE with ethyl acetate, acidification of the plasma sample can improve extraction efficiency.[2] For SPE, carefully select the sorbent and optimize the loading, washing, and elution steps. The choice of eluting solvent is critical; for instance, a mixture of methanol and acetic acid has been shown to be effective for eluting Indacaterol from MISPE cartridges.[5]
Q5: What internal standard (IS) is suitable for Indacaterol analysis?
A5: Formoterol is a commonly used internal standard for the LC-MS/MS analysis of Indacaterol.[1][2][4] Salbutamol has also been used as an IS in UPLC methods.[5] The ideal IS should have similar chemical properties and extraction recovery to Indacaterol but a different mass-to-charge ratio (m/z) to avoid interference.
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity | 1. Inefficient extraction from the sample matrix. 2. Suboptimal ionization in the mass spectrometer source. 3. Degradation of Indacaterol during sample processing or storage. 4. Incorrect mobile phase composition. | 1. Optimize the sample preparation method (e.g., adjust pH, change extraction solvent or SPE sorbent). 2. Adjust MS source parameters (e.g., spray voltage, gas flows, temperature). Consider using a different ionization mode if applicable. 3. Ensure samples are stored correctly (e.g., at ≤ -18°C) and minimize freeze-thaw cycles. Perform stability tests. 4. Ensure the mobile phase pH and organic content are optimal for Indacaterol retention and ionization. Acidifying the mobile phase can improve peak shape and sensitivity.[1] |
| High Background Noise | 1. Matrix effects from endogenous components in the sample. 2. Contamination from solvents, reagents, or labware. 3. Inadequate chromatographic separation from interfering substances. | 1. Employ a more selective sample preparation technique like SPE or MISPE.[5] Dilute the sample if possible without compromising sensitivity. 2. Use high-purity solvents and reagents (e.g., LC-MS grade). Thoroughly clean all labware. 3. Optimize the chromatographic gradient to better separate Indacaterol from interfering peaks. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload. 2. Secondary interactions between Indacaterol and the stationary phase. 3. Incompatible injection solvent with the mobile phase. 4. Column degradation. | 1. Reduce the injection volume or the concentration of the sample. 2. Add a small amount of a competing base to the mobile phase or use a base-deactivated column. 3. Reconstitute the final extract in a solvent that is similar in composition to the initial mobile phase.[1] 4. Replace the column with a new one of the same type. |
| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition or flow rate. 2. Temperature variations in the column oven. 3. Column equilibration issues. | 1. Ensure the solvent delivery system is functioning correctly and that the mobile phases are properly degassed and mixed. 2. Use a column oven and ensure it is set to a stable temperature.[5] 3. Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |
| Matrix Effects (Ion Suppression or Enhancement) | 1. Co-elution of matrix components with Indacaterol. 2. High concentrations of salts or other non-volatile components in the sample. | 1. Improve chromatographic separation to move Indacaterol away from interfering peaks. 2. Enhance the sample clean-up process to remove more of the interfering matrix components. A post-extraction spike analysis can help quantify the extent of matrix effects. |
Quantitative Data Summary
The following tables summarize key quantitative parameters from validated analytical methods for Indacaterol detection.
Table 1: Linearity and Sensitivity of Indacaterol Detection Methods
| Analytical Method | Matrix | Linearity Range | LLOQ | Reference |
| LC-MS/MS | Human Urine | 0.075 - 100 ng/mL | 0.075 ng/mL | [1] |
| LC-MS/MS | Human Plasma | 0.075 - 100 ng/mL | 0.075 ng/mL | [2] |
| UPLC-UV | Rat Lung Homogenate | 0.10 - 100.0 µg/mL | 0.10 µg/mL | [5] |
| HPLC-UV | Pharmaceutical Capsules | 1 - 44 µg/mL | 0.12 µg/mL | [6][7] |
| RP-HPLC | Bulk and Tablet Dosage Form | 10 - 50 µg/mL | 0.52 µg/mL | [8] |
Table 2: Recovery and Precision Data for Indacaterol Analysis
| Analytical Method | Matrix | QC Level | Mean Recovery (%) | Intra-batch Precision (%RSD) | Inter-batch Precision (%RSD) | Reference |
| LC-MS/MS | Human Urine | Low, Mid, High | 89.8 - 93.5 | Not Reported | Within ±15% | [1] |
| LC-MS/MS | Human Plasma | LLOQ, Low, Mid, High | Not Reported | 7.6 - 10.8 | Accepted | [2] |
| RP-HPLC | Bulk and Tablet Dosage Form | Not Applicable | 99.97 - 100.4 | < 2 | < 2 | [8] |
Experimental Protocols
Protocol 1: Indacaterol Detection in Human Plasma/Urine by LC-MS/MS
This protocol is based on established liquid-liquid extraction and LC-MS/MS methodologies.[1][2]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 1 mL of plasma or urine into a clean polypropylene tube.
-
Add 50 µL of the internal standard working solution (e.g., Formoterol).
-
For plasma samples, add 400 µL of 25% formic acid to acidify.[2]
-
Add 4 mL of ethyl acetate as the extraction solvent.
-
Vortex the mixture for 60 seconds.
-
Centrifuge at 4000 rpm for 5 minutes at 5°C.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of the mobile phase (e.g., acidified water:methanol, 30:70, v/v).[1]
-
Vortex briefly and transfer to an autosampler vial.
2. LC-MS/MS Analysis
-
LC System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Isocratic elution with acidified water and methanol (e.g., 30:70, v/v).[1]
-
Flow Rate: 1 mL/min.[1]
-
Injection Volume: 5 µL.[1]
-
MS System: Tandem mass spectrometer with a turbo-ion spray ionization source.
-
Ionization Mode: Positive ion mode.[1]
-
MRM Transitions:
Protocol 2: Indacaterol Detection in Lung Tissue by UPLC
This protocol is adapted from a method using molecularly imprinted solid-phase extraction.[5]
1. Sample Preparation (MISPE)
-
Homogenize lung tissue samples.
-
Centrifuge the homogenate at 3000 rpm for 10 minutes.
-
Condition a Molecularly Imprinted Polymer (MIP) cartridge with 1 mL of acetonitrile.[5]
-
Load 1 mL of the supernatant onto the conditioned MIP cartridge.
-
Wash the cartridge with an appropriate solvent to remove interferences (e.g., acetonitrile:water mixtures).[5]
-
Elute Indacaterol with 1 mL of an optimized eluting solvent (e.g., methanol:acetic acid, 90:10, v/v).[5]
-
Add the internal standard (e.g., Salbutamol) to the eluent.[5]
2. UPLC Analysis
-
UPLC System: Ultra-Performance Liquid Chromatography system.
-
Column: Hypersil gold C18, 2.2 µm (2.1 x 100 mm).[5]
-
Mobile Phase: Methanol and acidified water (pH 5.0) (50:50, v/v).[5]
-
Flow Rate: 0.35 mL/min.[5]
-
Injection Volume: 10 µL.[5]
-
Column Temperature: 35°C.[5]
-
Detection: UV detector at 220 nm.[5]
Visualizations
Caption: Workflow for Indacaterol detection by LC-MS/MS.
Caption: Workflow for Indacaterol detection by UPLC-UV.
References
- 1. Indacaterol determination in human urine: validation of a liquid-liquid extraction and liquid chromatography-tandem mass spectrometry analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New UPLC-MS/MS bioanalytical method for quantification of Glycopyrronium and Indacaterol - Anapharm [anapharmbioanalytics.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of pulmonary indacaterol in rat lung using molecular imprinting solid-phase extraction coupled with RP-UPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid simultaneous determination of indacaterol maleate and glycopyrronium bromide in inhaler capsules using a validated stability-indicating monolithic LC method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
Validation & Comparative
A Comparative Pharmacokinetic Profile of Indacaterol Versus Formoterol: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacokinetic profiles of two prominent long-acting beta2-agonists (LABAs), Indacaterol and Formoterol. The information presented is supported by experimental data to aid in understanding their distinct characteristics and clinical implications.
Indacaterol, an ultra-long-acting beta2-agonist (ultra-LABA), and Formoterol, a long-acting beta2-agonist (LABA), are both pivotal in the management of obstructive airway diseases such as Chronic Obstructive Pulmonary Disease (COPD). While both drugs stimulate beta2-adrenergic receptors to induce bronchodilation, their pharmacokinetic properties, including their speed of onset, duration of action, and metabolic pathways, exhibit notable differences that influence their clinical use and dosing regimens.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of Indacaterol and Formoterol, providing a clear comparison of their performance based on available experimental data.
| Pharmacokinetic Parameter | Indacaterol | Formoterol |
| Onset of Action | ~5 minutes[1][2][3] | ~2-3 minutes[4] |
| Duration of Action | ~24 hours[2][3][5] | ~12 hours[4][6] |
| Time to Peak Plasma Concentration (Tmax) | ~15 minutes[1][7][8][9][10] | 0.167 to 0.5 hours (10-30 minutes)[4] |
| Terminal Half-life (t1/2) | 45.5 to 126 hours (average)[1][10] | 7 to 10 hours (formulation dependent)[4][11] |
| Effective Half-life | 40 to 56 hours[1][10] | Not typically reported |
| Absolute Bioavailability (Inhaled) | 43-45%[1][10][12] | ~43% (pulmonary)[4] |
| Systemic Bioavailability (Inhaled) | 43-45%[1][10][12] | ~60% (pulmonary and gut absorption)[4] |
| Protein Binding | 94.1-96.2%[1] | 31-38% (serum albumin)[4] |
| Primary Metabolism | Hydroxylation (via CYP3A4, CYP2D6, CYP1A1) and direct glucuronidation (via UGT1A1) | Direct glucuronidation and O-demethylation (via CYP2D6, CYP2C19, CYP2C9, CYP2A6) followed by glucuronidation[4] |
| Primary Excretion Route | Feces (as unchanged drug and metabolites)[10] | Urine (as unchanged drug and metabolites)[4] |
Experimental Protocols
The pharmacokinetic parameters detailed above are typically determined through rigorous clinical trials. While specific protocols may vary between studies, the general methodologies employed for inhaled bronchodilators like Indacaterol and Formoterol share common principles.
Bioavailability and Pharmacokinetic Studies
A common study design to assess the pharmacokinetics of inhaled drugs is the single-dose, two-way crossover study . In such a study, healthy volunteers or patients with stable respiratory disease are administered a single dose of the investigational drug on two separate occasions, with a washout period in between.
Key Methodological Components:
-
Subject Selection: Studies often enroll healthy, non-smoking volunteers to minimize variability. For studies in patients, individuals with a confirmed diagnosis of a condition like COPD are recruited.
-
Dosing and Administration: A single inhaled dose of the drug is administered using its specific inhaler device. To differentiate between pulmonary and gastrointestinal absorption, a "charcoal block" may be employed. This involves the oral administration of activated charcoal to prevent the absorption of any swallowed portion of the inhaled drug.
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration. Sampling is frequent in the initial hours to accurately capture the absorption phase and peak concentration, and continues for an extended period to characterize the elimination phase.
-
Bioanalytical Method: Plasma or serum concentrations of the drug and its major metabolites are quantified using a validated, sensitive, and specific analytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data for each subject is analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as:
-
Cmax: The maximum observed plasma concentration.
-
Tmax: The time at which Cmax is observed.
-
AUC (Area Under the Curve): A measure of total systemic drug exposure over time.
-
t1/2 (Half-life): The time required for the plasma concentration of the drug to decrease by half.
-
Pharmacodynamic Assessment
To assess the onset and duration of action, pharmacodynamic studies are conducted, often in parallel with pharmacokinetic studies. The primary endpoint in these studies is the measurement of Forced Expiratory Volume in one second (FEV1) .
-
FEV1 Measurement: Spirometry is performed at baseline and at various time points after drug inhalation. Frequent measurements within the first hour post-dose are crucial to determine the onset of action, while measurements over 12 to 24 hours are necessary to establish the duration of bronchodilation.
-
Comparators: These studies often include a placebo arm to control for any non-drug-related effects and may also include an active comparator (such as another bronchodilator) to provide a benchmark for efficacy.
Signaling Pathway and Metabolic Fate
The following diagrams illustrate the mechanism of action of beta2-agonists and a comparative overview of the absorption and metabolism of Indacaterol and Formoterol.
Caption: Mechanism of action for Beta2-agonists.
Caption: Absorption and metabolic pathways.
References
- 1. Comparative Pharmacokinetic Studies for Orally Inhaled Products: Guidance Document - Canada.ca [canada.ca]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Discriminating measures of bronchodilator drug efficacy and potency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic studies for proving bioequivalence of orally inhaled drug products—critical issues and concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. fda.gov [fda.gov]
- 7. Single- and multiple-dose pharmacokinetics of inhaled indacaterol in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 9. Pharmacokinetic considerations concerning the use of bronchodilators in the treatment of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers Publishing Partnerships | A new method for investigating bioequivalence of inhaled formulations: A pilot study on salbutamol [frontierspartnerships.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Bronchodilators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Bioanalytical Methods for Indacaterol and Salmeterol Quantification
A detailed analysis of contemporary bioanalytical techniques for the accurate measurement of two key long-acting beta-agonists, Indacaterol and Salmeterol, in biological matrices. This guide is intended for researchers, scientists, and drug development professionals seeking to select and implement the most suitable analytical methodology for their research needs.
This guide provides a comprehensive comparison of various bioanalytical methods for the quantification of Indacaterol and Salmeterol, two widely used long-acting β2-adrenergic agonists for the treatment of chronic obstructive pulmonary disease (COPD). The selection of an appropriate bioanalytical method is critical for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. This document summarizes key performance characteristics of different methods, details experimental protocols, and presents a generalized workflow for bioanalytical analysis.
Comparative Analysis of Bioanalytical Methods
The quantification of Indacaterool and Salmeterol, often in combination with other drugs like glycopyrronium or fluticasone, in biological matrices such as human plasma, necessitates highly sensitive and selective analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering low limits of quantification and high specificity. High-performance liquid chromatography (HPLC) with UV detection is also utilized, particularly for bulk drug and pharmaceutical formulation analysis.
The following tables summarize the key parameters of various published bioanalytical methods for Indacaterol and Salmeterol.
Table 1: Comparison of Bioanalytical Methods for Indacaterol
| Method | Analyte(s) | Matrix | Sample Preparation | Chromatographic Column | Mobile Phase | Linearity Range | Lower Limit of Quantification (LLOQ) |
| UPLC-MS/MS [1] | Indacaterol, Glycopyrronium | Human Plasma | Solid-Phase Extraction (SPE) | Reversed Phase | Not Specified | 2-250 pg/mL | 2 pg/mL |
| HPLC-MS/MS [2][3] | Indacaterol | Human Plasma | Liquid-Liquid Extraction (LLE) with Ethyl Acetate | C18 | Water-Methanol (30:70, v/v) | 0.075 - 100 ng/mL | 0.075 ng/mL |
| RP-UPLC [4] | Indacaterol | Rat Lung | Molecularly Imprinted Solid-Phase Extraction (MISPE) | Hypersil gold C18 | Methanol and acidified water (pH 5.0) (50:50, v/v) | Not Specified | Not Specified |
| Monolithic LC [5] | Indacaterol Maleate, Glycopyrronium Bromide | Inhaler Capsules | Not Applicable | Onyx monolithic C18 | Acetonitrile and 30 mM phosphate buffer (pH 3.5) (30:70, v/v) | 1–44 µg/mL | Not Specified |
Table 2: Comparison of Bioanalytical Methods for Salmeterol
| Method | Analyte(s) | Matrix | Sample Preparation | Chromatographic Column | Mobile Phase | Linearity Range | Lower Limit of Quantification (LLOQ) |
| LC-MS/MS [6] | Salmeterol, Fluticasone | Biological Matrix | Solid-Phase Extraction (SPE) | Discovery C18 | 0.1mM ammonium trifluoro acetate, acetonitrile (gradient) | 1.00-250.218 pg/mL | 1.000 pg/mL |
| LC-MS/MS [7] | Salmeterol | Human Plasma | Solid-Phase Extraction (SPE) | ACE 3 C18 | Acetonitrile, 5 mM ammonium trifluoroacetate buffer, and isopropyl alcohol | Not Specified | Not Specified |
| LC-MS/MS [8] | Salmeterol Xinafoate, Fluticasone Propionate | Human Plasma | Protein Precipitation followed by SPE | Phenomenex Kinetex 1.7µm EVO C18 | Not Specified (gradient) | 0.050 to 50.000 pg/mL | 0.05 pg/mL |
| LC-MS/MS [9] | Salmeterol, Fluticasone | Plasma | Protein Precipitation followed by SPE | Not Specified | Not Specified | 0.5 - 200 pg/mL (aqueous) | Not Specified |
| RP-HPLC [10][11] | Salmeterol Xinafoate | Bulk and Pharmaceutical Formulation | Not Applicable | Inertsil ODS C18 | Methanol and water (60:40 v/v) | 20 to 70 ppm | 0.01429 ppm |
| HPLC [12] | Salmeterol Xinafoate | Pure Dosage Form | Not Applicable | Agilent Zorbax Bonus RP | 0.1% Formic acid: Acetonitrile (64:36 v/v) | 40-60 µg/mL | 8.08 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are representative experimental protocols for the analysis of Indacaterol and Salmeterol.
Indacaterol by HPLC-MS/MS[2][3]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of human plasma, add an internal standard (e.g., Formoterol).
-
Add 400 μL of 25% formic acid.
-
Add 4 mL of ethyl acetate and vortex for 60 seconds.
-
Centrifuge at 4000 rpm for 5 minutes at 5 °C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic layer to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue with 200 μL of the mobile phase (water-methanol, 30:70, v/v).
-
Inject 5 µL into the HPLC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: C18
-
Mobile Phase: Water-Methanol (30:70, v/v)
-
Flow Rate: 1 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Detection:
Salmeterol and Fluticasone by LC-MS/MS[6]
-
Sample Preparation (Solid-Phase Extraction):
-
The specific SPE procedure was not detailed in the abstract but is a common technique for these analytes.
-
-
Chromatographic Conditions:
-
Column: Discovery C18
-
Mobile Phase: A gradient of 0.1mM ammonium trifluoro acetate and acetonitrile.
-
Injection Volume: 15 µL
-
-
Mass Spectrometric Detection:
-
Mass Transition Ions:
-
Salmeterol: 415.900 → 232.200
-
Fluticasone: 501.300 → 293.000
-
-
Bioanalytical Workflow
The following diagram illustrates a typical workflow for a bioanalytical method, from sample receipt to final data reporting.
Caption: A generalized workflow for bioanalytical method development and validation.
This comprehensive guide provides a comparative overview of bioanalytical methods for Indacaterol and Salmeterol. The choice of a specific method will depend on the required sensitivity, the biological matrix, available instrumentation, and the specific goals of the research. The provided data and protocols serve as a valuable resource for initiating method development and validation in the field of pharmaceutical analysis.
References
- 1. New UPLC-MS/MS bioanalytical method for quantification of Glycopyrronium and Indacaterol - Anapharm [anapharmbioanalytics.com]
- 2. hrpub.org [hrpub.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of pulmonary indacaterol in rat lung using molecular imprinting solid-phase extraction coupled with RP-UPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid simultaneous determination of indacaterol maleate and glycopyrronium bromide in inhaler capsules using a validated stability-indicating monolithic LC method | Semantic Scholar [semanticscholar.org]
- 6. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. sciex.com [sciex.com]
- 9. lcms.cz [lcms.cz]
- 10. rjptonline.org [rjptonline.org]
- 11. researchgate.net [researchgate.net]
- 12. ijpsm.com [ijpsm.com]
A Comparative Guide to the Quantitative Analysis of Indacaterol: Accuracy and Precision Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the precise and accurate quantification of Indacaterol, a long-acting beta-2 adrenergic agonist used in the management of chronic obstructive pulmonary disease (COPD). The selection of an appropriate analytical method is critical for pharmacokinetic studies, quality control of pharmaceutical formulations, and clinical monitoring. This document outlines the performance of various techniques, supported by experimental data, to aid in the selection of the most suitable method for specific research and development needs.
Comparative Analysis of Quantitative Methods
The quantification of Indacaterol has been successfully achieved using several analytical techniques, each with its own set of advantages and limitations. The primary methods include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence detection, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and UV-Visible Spectrophotometry. The choice of method often depends on the required sensitivity, selectivity, and the nature of the sample matrix.
A summary of the performance characteristics of these methods is presented in the tables below.
Table 1: Performance Comparison of HPLC and UPLC-MS/MS Methods for Indacaterol Quantification
| Parameter | HPLC-UV | HPLC-Fluorescence | UPLC-MS/MS |
| Linearity Range | 1.0 - 44.0 µg/mL[1][2] | 0.05 - 5.0 µg/mL[3] | 2 - 250 pg/mL[4] |
| Accuracy (% Recovery) | 99.94 ± 0.96[5] | 99.97 ± 0.81[5] | 99.8 - 104.7%[6] |
| Precision (%RSD) | < 2.0[3] | < 2.0[3] | 7.6 - 10.8[6] |
| Limit of Detection (LOD) | 0.078 µg/mL[5] | 0.0086 µg/mL[3] | Not Reported |
| Limit of Quantification (LOQ) | 0.238 µg/mL[5] | 0.0261 µg/mL[3] | 2 pg/mL[4] |
Table 2: Performance of Spectrophotometric Methods for Indacaterol Quantification
| Parameter | UV Spectrophotometry | Spectrofluorimetry |
| Linearity Range | 1.0 - 10.0 µg/mL[5] | 1.0 - 40.0 ng/mL[5] |
| Accuracy (% Recovery) | 99.94 ± 0.96[5] | 99.97 ± 0.81[5] |
| Precision (%RSD) | 0.96[5] | 0.81[5] |
| Limit of Detection (LOD) | 0.078 µg/mL[5] | 0.075 ng/mL[5] |
| Limit of Quantification (LOQ) | 0.238 µg/mL[5] | 0.226 ng/mL[5] |
Indacaterol Signaling Pathway
Indacaterol exerts its therapeutic effect by acting as a selective agonist at the beta-2 adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[7][8] The binding of Indacaterol to these G-protein coupled receptors initiates a signaling cascade that leads to bronchodilation.
Caption: Indacaterol signaling pathway leading to bronchodilation.
Experimental Workflows and Protocols
The general workflow for the quantification of Indacaterol involves sample preparation, instrumental analysis, and data processing. The specific steps vary depending on the chosen analytical technique and the sample matrix.
Caption: General workflow for Indacaterol quantification.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of Indacaterol in bulk and pharmaceutical dosage forms.
-
Instrumentation: A standard HPLC system equipped with a UV-Visible detector.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A mixture of acetonitrile and 5mM potassium dihydrogen orthophosphate containing 0.3% triethylamine (TEA), adjusted to pH 3.0 with orthophosphoric acid, in a ratio of 40:60 (v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 259 nm.[3]
-
Injection Volume: 20 µL.
-
Sample Preparation:
-
Prepare a stock solution of Indacaterol maleate in methanol.
-
Perform serial dilutions with the mobile phase to obtain working standard solutions within the linearity range.
-
For pharmaceutical preparations, dissolve a known amount of the formulation in methanol, sonicate to ensure complete dissolution, and dilute with the mobile phase to the desired concentration.[2]
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This highly sensitive and selective method is ideal for the quantification of Indacaterol in biological matrices such as human plasma.[4][6]
-
Instrumentation: A UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 column (e.g., 150 x 4.6 mm, 5µm).[6]
-
Mobile Phase: An isocratic mobile phase consisting of deionized water and methanol (30:70 v/v) acidified with 300 µL of formic acid per liter.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Indacaterol: 393.3 -> 173.2 (m/z)[6]
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma sample, add an internal standard.
-
Add 4 mL of ethyl acetate and vortex for 60 seconds.
-
Centrifuge the samples.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.[1]
-
Inject 5 µL into the UPLC-MS/MS system.[6]
-
UV-Visible Spectrophotometry
A simple and cost-effective method for the determination of Indacaterol in pure form and pharmaceutical preparations.
-
Instrumentation: A UV-Visible spectrophotometer.
-
Solvent: Methanol.[5]
-
Analytical Wavelength: 259 nm.[5]
-
Sample Preparation:
-
Prepare a stock solution of Indacaterol maleate in methanol.
-
Prepare a series of standard solutions by diluting the stock solution with methanol to cover the concentration range of 1.0-10.0 µg/mL.[5]
-
For capsule formulations, accurately weigh the contents of several capsules, dissolve a portion equivalent to a single dose in methanol, and dilute to the desired concentration.[9]
-
Measure the absorbance of the standard and sample solutions at 259 nm against a methanol blank.
-
Conclusion
The choice of an analytical method for Indacaterol quantification should be guided by the specific requirements of the study. For routine quality control of bulk drug and pharmaceutical formulations, HPLC-UV and UV Spectrophotometry offer a good balance of accuracy, precision, and cost-effectiveness. When high sensitivity and selectivity are paramount, particularly for the analysis of biological samples with complex matrices, UPLC-MS/MS is the method of choice. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision for their analytical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid simultaneous determination of indacaterol maleate and glycopyrronium bromide in inhaler capsules using a validated stability-indicating monolithic LC method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsr.info [ijpsr.info]
- 4. New UPLC-MS/MS bioanalytical method for quantification of Glycopyrronium and Indacaterol - Anapharm [anapharmbioanalytics.com]
- 5. Spectrophotometric and spectrofluorimetric determination of indacaterol maleate in pure form and pharmaceutical preparations: application to content uniformity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hrpub.org [hrpub.org]
- 7. What is the mechanism of Indacaterol Maleate? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. 2024.sci-hub.box [2024.sci-hub.box]
Establishing the Limit of Detection and Quantification for Indacaterol in Plasma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two distinct, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Indacaterol in human plasma. The objective is to offer a comprehensive resource for selecting an appropriate bioanalytical method based on sensitivity requirements and sample preparation considerations. The presented data is compiled from peer-reviewed studies and highlights key performance characteristics, including the Limit of Detection (LOD) and Limit of Quantification (LOQ).
Comparison of Analytical Methods
The following table summarizes the key performance parameters of two prominent LC-MS/MS methods for the determination of Indacaterol in plasma. Method 1 utilizes a highly sensitive approach with solid-phase extraction (SPE), while Method 2 employs a robust liquid-liquid extraction (LLE) technique.
| Parameter | Method 1: UPLC-MS/MS with Solid-Phase Extraction | Method 2: HPLC-MS/MS with Liquid-Liquid Extraction |
| Limit of Detection (LOD) | Not explicitly stated, but expected to be < 2 pg/mL | 0.050 ng/mL[1] |
| Limit of Quantification (LOQ) | 2 pg/mL[2] | 0.075 ng/mL[1] |
| Calibration Curve Range | 2 - 250 pg/mL[2] | 0.075 - 100 ng/mL[1] |
| Sample Preparation | Solid-Phase Extraction (SPE)[2] | Liquid-Liquid Extraction (LLE)[1] |
| Instrumentation | UPLC-MS/MS[2] | HPLC-MS/MS[1] |
| Internal Standard | Not specified | Formoterol[1] |
Experimental Protocols
Detailed methodologies for the two compared analytical approaches are provided below. These protocols are based on validated methods and offer a blueprint for implementation in a laboratory setting.
Method 1: UPLC-MS/MS with Solid-Phase Extraction
This method is characterized by its high sensitivity, making it suitable for studies requiring the measurement of very low concentrations of Indacaterol.
Sample Preparation: A solid-phase extraction (SPE) procedure is employed to isolate Indacaterol and the internal standard from human plasma.[2] While the specific SPE cartridge and reagents were not detailed in the source, a general workflow is depicted in the diagram below.
Chromatography:
-
System: Ultra-Performance Liquid Chromatography (UPLC)[2]
-
Column: Reversed-phase column[2]
-
Mobile Phase: Specific composition not detailed.
Mass Spectrometry:
-
System: Tandem mass spectrometer (MS/MS)[2]
-
Ionization: Electrospray Ionization (ESI), typically in positive mode.
Method 2: HPLC-MS/MS with Liquid-Liquid Extraction
This method offers a robust and widely accessible approach for the quantification of Indacaterol in plasma.
Sample Preparation: [1]
-
To 1 mL of human plasma, add the internal standard (Formoterol).
-
Perform liquid-liquid extraction using ethyl acetate.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in 200 µL of the mobile phase (water:methanol, 30:70, v/v, acidified).
Chromatography: [1]
-
System: High-Performance Liquid Chromatography (HPLC)
-
Column: C18 column
-
Mobile Phase: Water:Methanol (30:70, v/v), acidified
-
Flow Rate: 1 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry: [1]
-
System: Tandem mass spectrometer (MS/MS)
-
Ionization: Turbo-ion spray in positive ion mode
-
Monitored Transitions:
-
Indacaterol: m/z 393.3 → 173.2
-
Formoterol (IS): m/z 345.2 → 149.1
-
Visualized Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the experimental workflows for the two described methods.
References
Linearity assessment of the calibration curve for Indacaterol analysis
This guide provides a comparative analysis of the linearity of calibration curves for the quantification of Indacaterol, a long-acting beta-agonist (LABA), using various analytical techniques. The performance is compared with alternative LABAs, Salmeterol and Formoterol, supported by experimental data from multiple studies. This document is intended for researchers, scientists, and drug development professionals to aid in analytical method selection and validation.
Comparative Linearity Data for Indacaterol
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is a critical parameter in method validation, ensuring the accuracy of quantitative analysis. The following table summarizes the linearity data for Indacaterol analysis obtained by various research groups using primarily Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
| Analytical Method | Linearity Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) | Reference |
| RP-HPLC | 10 - 50 | y = 38835x + 278291 | 0.9993 | [1][2] |
| RP-HPLC | 13.75 - 82.5 | y = 17065x + 3029 | 0.999 | [3] |
| RP-HPLC | 50 - 300 | Not Provided | 0.9995 | [4] |
| RP-HPLC | Not Specified | y = 24501x + 7142.3 | Not Provided | [5] |
| UPLC-MS/MS | 0.000075 - 0.1 | Not Provided | > 0.999 | [6][7][8] |
| RP-UPLC | 0.10 - 100.0 | Not Provided | > 0.99 | [9] |
Linearity Data for Alternative Long-Acting Beta-Agonists (LABAs)
For comparative purposes, the linearity data for other commonly used LABAs, Salmeterol and Formoterol, are presented below. These alternatives are often analyzed using similar RP-HPLC methods.
| Analyte | Analytical Method | Linearity Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) | Reference |
| Salmeterol | RP-HPLC | 40 - 60 | y = 49109x + 27318 | 0.999 | [10] |
| RP-HPLC | 0.025 - 4.8 | Not Provided | > 0.999 | [1] | |
| RP-HPLC | 20 - 100 | y = 0.009x - 0.003 | 0.999 | [2][4] | |
| RP-HPLC | 10 - 50 | Not Provided | 0.999 | [5] | |
| RP-HPLC | 10 - 50 | Not Provided | 0.9958 | [11] | |
| Formoterol | UPLC | 80-120% of working conc. | Not Provided | ≥0.999 | [3] |
| RP-HPLC | 1.5 - 9.0 | y = 36294x + 772.8 | Not Provided | [7] | |
| RP-HPLC | 2 - 7 | Not Provided | Not Provided | [12] | |
| RP-HPLC | 17.5 - 52.5 | Not Provided | Not Provided | [13] | |
| RP-HPLC | 2.4 - 37 | y = 59439x - 7225 | > 0.999 | [6] |
Experimental Protocol for Linearity Assessment
The following is a generalized experimental protocol for determining the linearity of a calibration curve for Indacaterol analysis by RP-HPLC, based on common practices and ICH guidelines.[14][15]
1. Preparation of Standard Stock Solution:
-
Accurately weigh a suitable amount of Indacaterol reference standard.
-
Dissolve the standard in a pre-determined diluent (e.g., a mixture of methanol and water) to obtain a stock solution of a known high concentration (e.g., 100 µg/mL).
2. Preparation of Calibration Standards:
-
Prepare a series of at least five calibration standards by performing serial dilutions of the stock solution with the diluent.[14][15][16]
-
The concentration levels should span the expected range of the samples, typically from 80% to 120% of the target assay concentration.[14] For instance, for a target concentration of 20 µg/mL, the standards could be prepared at 10, 15, 20, 25, and 30 µg/mL.
3. Chromatographic Conditions:
-
Column: A C18 column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer) is typical. The exact ratio and pH should be optimized for adequate separation and peak shape.
-
Flow Rate: A flow rate of 1.0 mL/min is common.
-
Detection Wavelength: UV detection is typically set at the maximum absorbance wavelength of Indacaterol, which is around 260 nm.[1][2]
-
Injection Volume: A fixed volume, for example, 20 µL, should be used for all injections.
4. Data Acquisition:
-
Inject each calibration standard into the HPLC system in triplicate.
-
Record the peak area response for each injection.
5. Data Analysis:
-
Calculate the mean peak area for each concentration level.
-
Construct a calibration curve by plotting the mean peak area (y-axis) against the corresponding concentration (x-axis).
-
Perform a linear regression analysis on the data points.[15]
-
Determine the regression equation (y = mx + c), the correlation coefficient (r), and the coefficient of determination (r²).[15]
-
The acceptance criterion for linearity is typically a correlation coefficient (r) of ≥ 0.995.[14]
Experimental Workflow for Linearity Assessment
The following diagram illustrates the key steps in the experimental workflow for assessing the linearity of a calibration curve.
References
- 1. akjournals.com [akjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 5. iajesm.in [iajesm.in]
- 6. asianpubs.org [asianpubs.org]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. eijppr.com [eijppr.com]
- 10. ijpsm.com [ijpsm.com]
- 11. ijpsr.com [ijpsr.com]
- 12. impactfactor.org [impactfactor.org]
- 13. ejbps.com [ejbps.com]
- 14. altabrisagroup.com [altabrisagroup.com]
- 15. database.ich.org [database.ich.org]
- 16. database.ich.org [database.ich.org]
Safety Operating Guide
Proper Disposal of Indacaterol-d3: A Guide for Laboratory Professionals
The proper disposal of Indacaterol-d3, a deuterated analog of the long-acting β2-adrenergic receptor agonist Indacaterol, is critical for maintaining laboratory safety, ensuring environmental protection, and adhering to regulatory standards. As this compound is intended for research purposes only and not for human or veterinary use, its disposal falls under regulations for chemical and pharmaceutical waste.[1][2] This guide provides essential procedural information for researchers, scientists, and drug development professionals to manage and dispose of this compound safely.
Hazard Profile and Safety Information
Based on the Safety Data Sheet (SDS), this compound is classified as a hazardous substance. Understanding its hazard profile is the first step in safe handling and disposal planning. Personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[3][4]
Table 1: Hazard Classification for this compound
| Hazard Class | GHS Code | Statement |
|---|---|---|
| Acute Toxicity (Oral) | H302 | Harmful if swallowed |
| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin |
| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Source: Cayman Chemical Safety Data Sheet
Step-by-Step Disposal Protocol
While a specific protocol for this compound is not detailed in public regulations, a standardized procedure based on federal and local guidelines for pharmaceutical waste should be followed. The U.S. Environmental Protection Agency (EPA) regulates hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[5][6][7]
Step 1: Waste Characterization
The first step is to determine if the this compound waste is classified as hazardous waste.
-
Listed Waste: Check if Indacaterol is on the EPA's P- or U-lists of hazardous wastes.[6]
-
Characteristic Waste: Even if not listed, the waste may be considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[7] Given its hazard profile (harmful if swallowed, inhaled, or in contact with skin), it should be managed as, at minimum, a non-hazardous pharmaceutical waste requiring special handling.
Step 2: Segregation and Collection
Proper segregation is crucial to prevent accidental exposure and ensure compliant disposal.
-
Designate a Waste Container: Use a dedicated, clearly labeled, and sealable container for this compound waste. The container must be in good condition and compatible with the chemical.
-
Labeling: Label the container with "Hazardous Waste" (if applicable), the full chemical name ("this compound"), and the associated hazard pictograms.
-
Accumulation: Store the waste container in a designated, secure satellite accumulation area within or near the laboratory. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[8]
Step 3: Disposal and Removal
Disposal of pharmaceutical waste must be handled by a licensed hazardous waste contractor.
-
Contact EHS: Notify your institution's EHS department to arrange for the pickup of the waste container.[8]
-
Prohibited Actions:
-
DO NOT dispose of this compound down the drain. The EPA's "Subpart P" regulations explicitly prohibit the sewering of hazardous waste pharmaceuticals.[5][6] The SDS also warns against allowing the substance to enter sewers or groundwater.
-
DO NOT place this compound waste in regular trash or biohazardous waste bags.
-
-
Treatment Method: The standard and required method for treating pharmaceutical waste is incineration at a permitted medical waste treatment facility.[5][7][9] This ensures the complete destruction of the active chemical components.
Step 4: Documentation
Maintain accurate records of the waste generated and disposed of, in accordance with your institution's policies and regulatory requirements. For certain substances, the DEA requires specific forms (e.g., Form 41 for controlled substance destruction), though this is not specified for this compound.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. clearsynth.com [clearsynth.com]
- 2. caymanchem.com [caymanchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. easyrxcycle.com [easyrxcycle.com]
- 7. danielshealth.com [danielshealth.com]
- 8. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 9. sandiegocounty.gov [sandiegocounty.gov]
Personal protective equipment for handling Indacaterol-d3
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Indacaterol-d3. Adherence to these procedures is vital for ensuring personal safety and maintaining a sterile laboratory environment.
This compound is a deuterated stable isotope of Indacaterol, a long-acting β2-adrenergic receptor agonist.[1] For research purposes, it is essential to handle this compound with care, as it is classified as harmful if swallowed, in contact with skin, or inhaled. It can also cause skin and serious eye irritation, and may lead to respiratory irritation.
Hazard Identification and Classification
The following table summarizes the hazard statements for this compound according to the Globally Harmonized System (GHS).
| Hazard Classification | GHS Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to minimize exposure. This includes protection for the eyes, face, hands, and body.
| PPE Component | Specification | Reason for Use |
| Eye Protection | Chemical splash goggles that meet ANSI Z.87.1 standards.[2] | To protect against splashes and airborne particles that can cause serious eye irritation. |
| Face Protection | Face shield worn over safety goggles.[2][3] | Provides an additional layer of protection for the entire face from splashes or aerosols. |
| Hand Protection | Double gloving with powder-free, disposable nitrile gloves.[4][5] | Prevents skin contact, as the compound is harmful if absorbed through the skin. The outer glove should be changed every 30 minutes or immediately if contaminated.[4] |
| Body Protection | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[5] | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | An appropriate respirator (e.g., N95 or higher) should be used when handling the powder outside of a containment system.[4] | Prevents inhalation of the fine powder, which can cause respiratory irritation.[6] |
Engineering Controls and Safe Handling Practices
To further mitigate risks, all handling of powdered this compound should be performed within a certified chemical fume hood or a glove box.[6] These engineering controls are the primary line of defense against inhalation exposure.[7]
Standard Operating Procedure:
-
Preparation: Before handling, ensure the work area is clean and uncluttered. All necessary equipment and waste disposal containers should be within easy reach inside the containment unit.
-
Donning PPE: Put on all required PPE in the correct order (gown, inner gloves, mask, goggles, face shield, outer gloves).
-
Handling: Conduct all weighing and transfer operations within the fume hood or glove box to contain any airborne particles.[6] Use tools and techniques that minimize dust generation.
-
Post-Handling: After handling, decontaminate all surfaces and equipment.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown, face shield, goggles, mask, and inner gloves.
-
Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[5]
Emergency Procedures
In the event of an exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen or artificial respiration. Seek immediate medical attention.[8] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention.[8] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9] |
| Ingestion | Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8] |
Disposal Plan
All waste generated from handling this compound, including contaminated PPE and excess compound, must be treated as hazardous chemical waste.
-
Segregation: Collect all contaminated materials (gloves, gowns, wipes, etc.) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Deactivation: For disposal of the chemical itself, follow institutional guidelines. If none are available, the "mix and trash" method can be used for small quantities:
-
Final Disposal: Dispose of the sealed hazardous waste container through your institution's environmental health and safety office or a licensed chemical waste contractor.
Workflow for Handling this compound
The following diagram illustrates the procedural flow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. hsa.ie [hsa.ie]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. osha.gov [osha.gov]
- 6. Powder Handling - AirClean Systems [aircleansystems.com]
- 7. ilcdover.com [ilcdover.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. abmole.com [abmole.com]
- 10. fda.gov [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
